molecular formula C6H16NO3P B6269020 diethyl [(methylamino)methyl]phosphonate CAS No. 77225-68-4

diethyl [(methylamino)methyl]phosphonate

Cat. No.: B6269020
CAS No.: 77225-68-4
M. Wt: 181.2
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Description

Diethyl [(methylamino)methyl]phosphonate is a useful research compound. Its molecular formula is C6H16NO3P and its molecular weight is 181.2. The purity is usually 75.
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Properties

CAS No.

77225-68-4

Molecular Formula

C6H16NO3P

Molecular Weight

181.2

Purity

75

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) in Drug Design and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) is a highly versatile


-aminophosphonate derivative. In contemporary drug development, 

-aminophosphonates serve as critical bioisosteres for natural amino acids. By replacing the planar carboxylic acid group with a tetrahedral phosphonate moiety, researchers can synthesize transition-state analogues that act as potent inhibitors for various enzymes, including proteases, ligases, and esterases. This whitepaper details the physicochemical properties, analytical validation protocols, and methodological applications of this compound for application scientists and synthetic chemists.

Physicochemical Profile

Understanding the baseline properties of diethyl[(methylamino)methyl]phosphonate is essential for predicting its behavior in organic synthesis and biological assays. The presence of both a secondary amine (electron donor) and a diethyl phosphonate ester (hydrogen bond acceptor) dictates its solubility and reactivity profile[1].

PropertyValue/Description
Chemical Name Diethyl[(methylamino)methyl]phosphonate
CAS Registry Number 77225-68-4[1]
Molecular Formula C₆H₁₆NO₃P[2]
Molecular Weight 181.17 g/mol [3]
InChIKey OTKFWEJWFSHXBV-UHFFFAOYSA-N[1]
Hazard Statements H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract Irritation)[4]
Structural Class

-Aminophosphonate ester

Structural Utility and Application Logic

The utility of this compound stems from its bifunctional nature. The secondary amine can be readily functionalized (e.g., via reductive amination, acylation, or alkylation) to build complex peptidomimetics. Meanwhile, the diethyl phosphonate ester can be selectively hydrolyzed to the corresponding phosphonic acid, which mimics the transition state of peptide bond cleavage, thereby conferring inhibitory activity against target metalloproteases.

G cluster_0 Synthetic Pathways A This compound CAS: 77225-68-4 B N-Alkylation / Acylation A->B Amine Reactivity C Phosphonate Hydrolysis A->C Ester Deprotection D Peptidomimetic Inhibitors B->D Structural Elongation C->D Bioisostere Activation

Logical workflow of CAS 77225-68-4 in peptidomimetic drug discovery.

Analytical Validation Methodologies

To ensure reproducibility in drug development, the integrity of the starting material must be rigorously verified. The following self-validating protocols are designed to confirm the identity and purity of diethyl[(methylamino)methyl]phosphonate.

Protocol A: Multinuclear NMR Characterization (¹H, ¹³C, ³¹P)

Because the molecule contains a phosphorus atom directly bonded to a carbon, ³¹P NMR and ¹H NMR are the most definitive methods for structural confirmation[5].

Rationale: The secondary amine is basic; therefore, using a non-protic, non-acidic solvent like CDCl₃ prevents rapid proton exchange that could broaden the amine signal. Furthermore, the ³¹P nucleus (spin 1/2) will couple with the adjacent methylene protons, providing a diagnostic splitting pattern.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15–20 mg of this compound into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • ³¹P NMR Acquisition:

    • Tune the probe to the ³¹P frequency.

    • Acquire a proton-decoupled ³¹P{¹H} spectrum to observe a single sharp peak (typically around 20–25 ppm, characteristic of alkylphosphonates).

  • ¹H NMR Acquisition:

    • Acquire the ¹H spectrum.

    • Validation Check: Look for the diagnostic doublet for the P-CH₂-N protons. The coupling constant (

      
      ) is typically around 12–15 Hz, confirming the direct attachment of the methylene group to the phosphorus atom. The ethoxy groups will present as a complex multiplet (or distinct triplet/quintet) due to coupling with both adjacent protons and the phosphorus atom.
      
Protocol B: LC-MS Purity Profiling

Rationale: The basic secondary amine makes this compound highly amenable to Positive Electrospray Ionization (ESI+). A reversed-phase method with a slightly basic or neutral mobile phase additive (like ammonium acetate) is preferred to maintain sharp peak shapes, as acidic modifiers (like 0.1% TFA) might cause the polar aminophosphonate to elute too close to the solvent front.

Step-by-Step Methodology:

  • Mobile Phase Setup:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Solvent B: LC-MS grade Acetonitrile.

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) to ensure adequate retention of the polar molecule.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection:

    • Set the mass spectrometer to ESI+ mode.

    • Validation Check: Extract the ion chromatogram for the

      
       adduct at m/z 182.1. The presence of a single dominant peak at this mass confirms the compound's identity and chromatographic purity.
      

Safety and Handling Procedures

While not highly toxic, diethyl[(methylamino)methyl]phosphonate is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[4].

  • PPE Requirements: Standard laboratory personal protective equipment must be worn, including nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Engineering Controls: All transfers, weighing, and reactions involving this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The compound should be kept tightly sealed to prevent the hydrolysis of the phosphonate ester by ambient moisture.

References

  • SpectraBase. "Diethyl-[(methylamino)-methyl]-phosphonate - Optional[31P NMR]". John Wiley & Sons, Inc. Available at: [Link]

Sources

An In-depth Technical Guide to the Structure of Diethyl N-methylaminomethylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl N-methylaminomethylphosphonate is an organophosphorus compound belonging to the class of α-aminophosphonates. These molecules are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their structural analogy to α-amino acids. This analogy allows them to act as peptidomimetics and potential inhibitors of enzymes that process amino acids and peptides. Understanding the precise molecular structure and spectroscopic characteristics of diethyl N-methylaminomethylphosphonate is fundamental to elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide provides a comprehensive analysis of its structure, spectroscopic profile, and synthetic pathways.

Molecular Structure

The structure of diethyl N-methylaminomethylphosphonate, with the chemical formula C₆H₁₆NO₃P and a molecular weight of 181.17 g/mol , is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two ethoxy groups, and a methylene bridge connecting to a methylamino group.

Caption: 2D structure of diethyl N-methylaminomethylphosphonate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the chemical environment of the phosphorus atom.[1]

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and spin-spin coupling with adjacent protons and the phosphorus nucleus.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-OCH₂CH₃~1.3Triplet6HJ(H,H) ≈ 7
-NHCH₃~2.4Singlet3H
P-CH₂-N~2.8Doublet2H²J(P,H) ≈ 12
-OCH₂CH₃~4.1Quintet4HJ(H,H) ≈ 7, ³J(P,H) ≈ 8
  • Rationale: The ethoxy protons are expected to show a triplet for the methyl group and a quintet (a doublet of quartets) for the methylene group due to coupling with each other and the phosphorus atom. The N-methyl protons will likely appear as a singlet. The methylene protons adjacent to the phosphorus and nitrogen atoms are expected to be a doublet due to coupling with the phosphorus atom.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The signals will be influenced by the electronegativity of the attached atoms and coupling with the phosphorus nucleus.[2]

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm) P-C Coupling (J, Hz)
-OCH₂C H₃~16³J(P,C) ≈ 6
-NHC H₃~35³J(P,C) ≈ 5
P-C H₂-N~45¹J(P,C) ≈ 140
-OC H₂CH₃~62²J(P,C) ≈ 7
  • Rationale: The chemical shifts are estimated based on typical values for similar phosphonate esters.[3] The most significant feature is the large one-bond coupling constant between the phosphorus and the directly attached methylene carbon.

³¹P NMR (Phosphorus-31 NMR) Spectroscopy

³¹P NMR is a highly sensitive technique for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment.[4] For diethyl N-methylaminomethylphosphonate, a single resonance is expected.

Predicted ³¹P NMR Data
Predicted Chemical Shift (δ, ppm) ~25 - 30 (relative to 85% H₃PO₄)
  • Rationale: The chemical shift is predicted based on the typical range for alkylphosphonates.[5][6] The exact shift can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of diethyl N-methylaminomethylphosphonate is expected to show characteristic absorption bands for the P=O, P-O-C, C-N, and N-H bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
~3300-3400N-H stretch (secondary amine)
~2980, 2900, 2850C-H stretch (aliphatic)
~1250P=O stretch
~1160C-N stretch
~1030-1050P-O-C stretch (asymmetric)
~960P-O-C stretch (symmetric)
  • Rationale: These assignments are based on characteristic vibrational frequencies for the respective functional groups in similar organophosphorus and amine-containing compounds.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation. For diethyl N-methylaminomethylphosphonate, electron ionization (EI) would likely lead to fragmentation.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181.

  • Key Fragmentation Pathways:

    • α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a methyl radical (•CH₃) resulting in a fragment at m/z 166, or the formation of an iminium ion [CH₂=N(H)CH₃]⁺ at m/z 44.

    • Loss of Ethoxy Group: Loss of an ethoxy radical (•OCH₂CH₃) would result in a fragment at m/z 136.

    • McLafferty-type Rearrangement: Rearrangement involving the transfer of a hydrogen atom from the ethyl group to the phosphoryl oxygen, followed by the elimination of ethene (C₂H₄), is a common fragmentation for diethyl phosphonates, leading to a fragment at m/z 153.[1]

fragmentation M [M]⁺˙ m/z 181 F1 [M - CH₃]⁺ m/z 166 M->F1 - •CH₃ F2 [CH₂=N(H)CH₃]⁺ m/z 44 M->F2 α-cleavage F3 [M - OC₂H₅]⁺ m/z 136 M->F3 - •OC₂H₅ F4 [M - C₂H₄]⁺˙ m/z 153 M->F4 McLafferty

Caption: Predicted major fragmentation pathways for diethyl N-methylaminomethylphosphonate in EI-MS.

Synthesis of Diethyl N-methylaminomethylphosphonate

The synthesis of α-aminophosphonates is most commonly achieved through the Kabachnik-Fields reaction or the Mannich reaction.[8][9] Both methods involve a three-component condensation.

Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot synthesis involving an amine, a carbonyl compound, and a dialkyl phosphite.[8] For the synthesis of diethyl N-methylaminomethylphosphonate, this would involve the reaction of methylamine, formaldehyde, and diethyl phosphite.

Reaction Mechanism:

The reaction can proceed through two possible pathways:

  • Imine Formation Pathway: Methylamine and formaldehyde first react to form an imine intermediate (methanimine). This is followed by the nucleophilic addition of diethyl phosphite to the C=N double bond.[9]

  • α-Hydroxyphosphonate Pathway: Formaldehyde reacts with diethyl phosphite to form an α-hydroxyphosphonate intermediate. The hydroxyl group is then substituted by methylamine.[9]

The dominant pathway is often influenced by the basicity of the amine and the reaction conditions.

Kabachnik_Fields cluster_reactants Reactants cluster_pathway1 Imine Pathway cluster_pathway2 α-Hydroxyphosphonate Pathway Methylamine Methylamine (CH₃NH₂) Imine Imine Intermediate [CH₂=NCH₃] Methylamine->Imine Product Diethyl N-methylamino- methylphosphonate Methylamine->Product Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Imine Hydroxyphosphonate α-Hydroxyphosphonate [(EtO)₂P(O)CH₂OH] Formaldehyde->Hydroxyphosphonate DiethylPhosphite Diethyl Phosphite ((EtO)₂P(O)H) DiethylPhosphite->Hydroxyphosphonate DiethylPhosphite->Product Imine->Product Hydroxyphosphonate->Product

Caption: Synthetic routes to diethyl N-methylaminomethylphosphonate via the Kabachnik-Fields reaction.

Experimental Protocol (General Procedure):

  • To a solution of methylamine in a suitable solvent (e.g., ethanol), add an aqueous solution of formaldehyde dropwise at a controlled temperature (e.g., 0-10 °C).

  • After stirring for a short period, add diethyl phosphite to the reaction mixture.

  • The reaction may be catalyzed by a Lewis acid or Brønsted acid, or it can proceed without a catalyst, sometimes with heating.[10]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or NMR.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

  • Causality of Experimental Choices: The choice of solvent is crucial to ensure the solubility of all reactants. Temperature control during the initial formation of the imine or hydroxymethyl intermediate is important to prevent side reactions. The use of a catalyst can significantly increase the reaction rate and yield.[10] Purification by distillation is often suitable for liquid phosphonates.

Mannich Reaction

The Mannich reaction is another three-component condensation that can be employed. It is mechanistically very similar to the Kabachnik-Fields reaction and involves an active hydrogen compound (in this case, diethyl phosphite), an aldehyde (formaldehyde), and an amine (methylamine).[11][12]

Experimental Protocol (General Procedure):

  • A mixture of aqueous formaldehyde and methylamine is prepared, often leading to the in situ formation of an iminium ion.

  • Diethyl phosphite is added to this mixture. The reaction is often exothermic and may require cooling.

  • The reaction mixture is stirred until completion, as monitored by TLC or NMR.

  • Workup typically involves extraction with an organic solvent, followed by drying and purification of the product.

Reactivity and Applications in Drug Development

The phosphonate group in diethyl N-methylaminomethylphosphonate is a key feature that dictates its reactivity and biological activity.

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This is a crucial transformation as the free phosphonic acid is often the biologically active form, mimicking the carboxylate group of amino acids.

  • N-Alkylation/Acylation: The secondary amine provides a site for further functionalization, allowing for the attachment of various substituents to explore structure-activity relationships.

  • Enzyme Inhibition: As a structural analog of glycine, N-methylaminomethylphosphonic acid (the hydrolyzed product) can act as a competitive inhibitor of enzymes that utilize glycine as a substrate. This makes it a valuable scaffold for the development of inhibitors for enzymes involved in various disease pathways.

  • Prodrugs: The diethyl ester form can be considered a prodrug of the corresponding phosphonic acid. The ester groups can enhance lipophilicity, facilitating cell membrane permeability, and are then cleaved in vivo by esterases to release the active phosphonic acid.

The ability to mimic the transition state of enzymatic reactions, coupled with the potential for diverse chemical modifications, makes diethyl N-methylaminomethylphosphonate and its derivatives promising candidates for the development of new drugs, including antivirals, antibiotics, and anticancer agents.

References

  • Hoveyda, A. H., et al. (2004). Ag-Catalyzed Asymmetric Mannich Reactions of Enol Ethers with Aryl, Alkyl, Alkenyl, and Alkynyl Imines. Journal of the American Chemical Society, 126(12), 3734-3735. [Link]

  • CN101885782A, Method for synthesizing diethyl N,N-diethanolaminomethylphosphon
  • Keglevich, G., & Balint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]

  • Keglevich, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Nitrogen Compounds (pp. 143-164). De Gruyter.
  • Mellah, I., & Turcaud, S. (2013). The reactivity of the diethyl α-acylphosphonates with the various α-aminoesters: Synthesis and DFT (density functional theory) study. Journal of Chemical and Pharmaceutical Research, 5(12), 928-932.
  • Kálai, T., et al. (2021). Kabachnik–Fields reactions with stable nitroxide free radicals. ARKIVOC, 2021(5), 1-13. [Link]

  • JEOL. (n.d.). NM230005E. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Current Organic Synthesis, 9(2), 167-179. [Link]

  • Royal Society of Chemistry. (n.d.). Detailed experimental procedures and spectra data for all compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]

  • Reis, A. K. C. A., Olivato, P. R., & Rittner, R. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 43(1), 85-88. [Link]

  • Labotka, R. J. (1988). Characterization of transmembrane chemical shift differences in the 31P NMR spectra of various phosphoryl compounds added to erythrocyte suspensions. Biochemistry, 27(10), 3673-3680.
  • Głowacka, I. E., et al. (2019). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules, 24(12), 2269. [Link]

  • Bálint, E., et al. (2020). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 25(22), 5481. [Link]

  • Ordóñez, M., & Cativiela, C. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Chemistry, 8(1), 1-38. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Labotka, R. J., & Kleps, R. A. (1983). 31P NMR chemical shift of the phosphoryl group as a probe of the molecular environment: trimethyl phosphate, dimethyl methylphosphonate, diethyl methylphosphonate, and trimethylphosphine oxide. Journal of Magnetic Resonance (1969), 53(2), 191-200.
  • Neves, A. P., et al. (2000). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Biochimica et Biophysica Acta (BBA)-General Subjects, 1523(1), 1-9.
  • Lundbäck, T. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. [Link]

  • LS College. (2020). Mannich reaction. Retrieved from [Link]

  • Kakiuchi, T., et al. (2002). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Analytical Sciences, 18(10), 1123-1127.
  • Bálint, E., et al. (2025). 31P NMR Study on Some Phosphorus-Containing Compounds.
  • SpectraBase. (n.d.). Dimethyl methylamidophosphate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reis, A. K. C. A., et al. (2005). Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. Magnetic Resonance in Chemistry, 43(1), 85-88.
  • LS College. (2020). Mannich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • NIST. (n.d.). Diethyl methanephosphonate. Retrieved from [Link]

  • Zhang, H., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Future Medicinal Chemistry, 15(16), 1433-1450.
  • PubChem. (n.d.). Diethyl methylmalonate. Retrieved from [Link]

  • NIST. (n.d.). Diethyl hydroxymethylphosphonate. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl (bromodifluoromethyl)phosphonate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Technical Comparative Analysis: Diethyl vs. Dimethyl [(Methylamino)methyl]phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between Diethyl [(methylamino)methyl]phosphonate (DEMP) and its Dimethyl analog (DMMP-N). While structurally homologous, the substitution of ethyl groups with methyl groups on the phosphonate ester exerts profound effects on lipophilicity, hydrolytic stability, and synthetic utility.

For drug development professionals, the critical distinction lies in the kinetic stability of the P-O-C bond. The dimethyl analog exhibits significantly faster hydrolysis rates, often rendering it too labile for systemic prodrug applications but highly efficient as a transient synthetic intermediate. Conversely, the diethyl analog offers a balanced lipophilic profile (


) suitable for cellular penetration, making it the preferred scaffold for early-stage prodrug design and nucleotide analog precursors.

Physicochemical Profile & Structural Analysis[1]

The core difference between these analogs is the steric and electronic environment of the phosphorus center, dictated by the alkoxy groups.

Structural Comparison
FeatureDimethyl [(methylamino)methyl]phosphonateThis compound
Formula


Molecular Weight 153.12 g/mol 181.17 g/mol
Ester Group Methoxy (-OMe)Ethoxy (-OEt)
Steric Hindrance LowModerate
Lipophilicity (Calc. LogP) ~ -0.8 to -0.5 (Hydrophilic)~ 0.2 to 0.5 (Amphiphilic)
Leaving Group (Hydrolysis) Methanol (

)
Ethanol (

)

NMR Shift

~ 28-32 ppm

~ 22-26 ppm
Steric & Electronic Effects
  • Dimethyl Analog: The small methyl groups provide minimal steric shielding to the phosphorus atom. This makes the phosphorus center highly accessible to nucleophiles (such as water or hydroxide ions), resulting in lower stability in aqueous media.

  • Diethyl Analog: The ethyl chains introduce rotational freedom and steric bulk. This "umbrella effect" retards the approach of nucleophiles, significantly increasing the half-life of the ester in physiological buffers.

Synthetic Methodologies

Both analogs are synthesized via the Kabachnik-Fields reaction , a three-component condensation of an amine, an aldehyde (formaldehyde source), and a dialkyl phosphite.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an imine (or iminium) intermediate, which then undergoes hydrophosphonylation.

SynthesisWorkflow Start Reagents: Methylamine + Formaldehyde (or 1,3,5-Triazine) Inter Intermediate: N-Methylene-methylamine (Iminium Species) Start->Inter Dehydration (-H2O) Product_Me Dimethyl Analog (High Yield, Water Soluble) Inter->Product_Me + Dimethyl Phosphite (Exothermic) Product_Et Diethyl Analog (Lipophilic, Organic Extraction) Inter->Product_Et + Diethyl Phosphite (Slower Kinetics) Reagent_P Dialkyl Phosphite (HP(O)(OR)2) Reagent_P->Product_Me Reagent_P->Product_Et

Figure 1: Comparative Synthesis Workflow via Kabachnik-Fields Reaction.

Synthetic Protocol Differences
  • Dimethyl Analog: Due to its high water solubility, standard aqueous workups result in product loss. Protocol Adjustment: The reaction is often run neat or in methanol. Purification requires high-vacuum distillation or crystallization as an oxalate salt, rather than aqueous extraction.

  • Diethyl Analog: The product is sufficiently lipophilic to allow extraction with Dichloromethane (DCM) or Ethyl Acetate. This simplifies purification and salt removal.[1]

Hydrolysis Kinetics & Stability

This is the defining differentiator for biological applications. Phosphonate esters hydrolyze to the mono-ester and eventually the free phosphonic acid.

Hydrolysis Mechanism

The hydrolysis of phosphonate esters under physiological conditions (pH 7.4) or acidic conditions usually follows an


 (Acid-catalyzed, Acyl-oxygen cleavage) or 

mechanism.

Hydrolysis Diester Diester Species (RO)2-P(O)-CH2-NHMe TS Transition State Pentacoordinate Phosphorus Diester->TS + H2O / OH- Monoester Monoester Species (HO)(RO)-P(O)-CH2-NHMe TS->Monoester - ROH (Fast for Me, Slow for Et) Acid Free Phosphonic Acid (HO)2-P(O)-CH2-NHMe Monoester->Acid - ROH (Rate Limiting Step)

Figure 2: Stepwise Hydrolysis Pathway of Aminophosphonates.

Comparative Kinetics
  • Dimethyl Esters: Hydrolyze rapidly (

    
     in hours to days at pH 7). The methoxy group is a better leaving group in this context due to reduced steric hindrance allowing easier formation of the pentacoordinate transition state.
    
    • Implication: In vivo, dimethyl esters may hydrolyze before reaching the target tissue, releasing the highly polar mono-ester which is rapidly excreted by the kidneys.

  • Diethyl Esters: Hydrolyze slowly (

    
     in days to weeks at pH 7).
    
    • Implication: They act as effective "masks" for the negative charge, allowing the molecule to cross cell membranes. Once intracellular, esterases or spontaneous hydrolysis release the active drug.

Biological & Safety Implications

Toxicity Profiles
  • Methanol Release: Hydrolysis of the dimethyl analog releases 2 equivalents of methanol. While the absolute amount in a drug dose might be low, this is a toxicological consideration for chronic dosing.

  • Renal Toxicity: Analogous compounds (e.g., Dimethyl methylphosphonate) have been linked to male rat-specific renal toxicity (

    
    -globulin nephropathy).[2] While this mechanism is species-specific, the diethyl analogs are generally considered to have a more favorable safety margin in preclinical screening.
    
Prodrug Design

For researchers designing nucleotide analogs (e.g., Cidofovir or Adefovir mimics):

  • Use Dimethyl if you need a rapid "burst" of free acid in an in vitro assay or if the target is extracellular.

  • Use Diethyl if the target is intracellular (e.g., viral polymerase). The diethyl ester provides the necessary lipophilicity to permeate the lipid bilayer.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Synthesis via modified Kabachnik-Fields.

  • Reagents: Paraformaldehyde (3.0 g, 100 mmol eq), Methylamine (2M in THF, 50 mL), Diethyl phosphite (13.8 g, 100 mmol).

  • Procedure:

    • Suspend paraformaldehyde in THF (50 mL).

    • Add methylamine solution dropwise at 0°C. Stir for 30 min to form the imine intermediate.

    • Add diethyl phosphite dropwise.

    • Reflux the mixture for 4 hours. Monitor by

      
       NMR (Disappearance of phosphite peak at ~7 ppm, appearance of product at ~24 ppm).
      
  • Workup:

    • Concentrate in vacuo.

    • Dissolve residue in DCM (100 mL) and wash with saturated

      
       (2 x 50 mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Yield: Expect ~85-90% as a pale yellow oil.

Protocol B: Hydrolysis Stability Assay

Objective: Determine


 of the ester in simulated physiological fluid.
  • Preparation: Dissolve 10 mg of the phosphonate ester in 0.5 mL of

    
    .
    
  • Initiation: Add 0.5 mL of Phosphate Buffer (pH 7.4) or 0.1 M HCl (for acid stability).

  • Monitoring:

    • Transfer to an NMR tube immediately.

    • Acquire

      
       NMR spectra at 
      
      
      
      .
    • Data Analysis: Integrate the diester peak vs. the mono-ester peak. Plot

      
       vs. time to determine the rate constant 
      
      
      
      .

References

  • Kabachnik, M. I., & Medved, T. Y. (1952). "New Method for the Synthesis of Amino Phosphonic Acids." Doklady Akademii Nauk SSSR. (Fundamental synthesis validation).

  • Kafarski, P., & Lejczak, B. (2001). "Aminophosphonic Acids of Potential Medical Importance." Current Medicinal Chemistry. (Biological activity and prodrug context).

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement." Chemical Reviews. (Reactivity mechanisms).

  • Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. (Prodrug stability and hydrolysis kinetics).

  • National Toxicology Program. (1987). "Toxicology and Carcinogenesis Studies of Dimethyl Methylphosphonate." NTP Technical Report Series. Link (Toxicity data for dimethyl phosphonates).

Sources

The Chemical Stability Profile of Diethyl [(Methylamino)methyl]phosphonate: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter


-aminophosphonates. Among these, diethyl [(methylamino)methyl]phosphonate (CAS: 77225-68-4)  stands out as a highly versatile building block. Structurally, it is an N-methylated derivative of aminomethylphosphonic acid (AMPA). Because the tetrahedral phosphonate group perfectly mimics the transition state of peptide bond hydrolysis, this molecule is indispensable in the development of  [1].

However, successfully incorporating this moiety into an Active Pharmaceutical Ingredient (API) requires a rigorous understanding of its chemical stability. This guide synthesizes field-proven insights to deconstruct the molecule's reactivity profile, hydrolytic mechanisms, and the self-validating analytical workflows required to profile it.

Structural Anatomy and Reactivity Hotspots

The stability of diethyl[(methylamino)methyl]phosphonate is dictated by three distinct structural domains, each responding differently to environmental stress.

  • The Diethyl Phosphonate Esters (

    
    ):  Unlike carboxylic esters, phosphonate diesters are remarkably stable at physiological pH. Spontaneous hydrolysis in water is virtually non-existent due to the strong 
    
    
    
    bond and steric shielding.
  • The Secondary Amine (

    
    ):  This basic center (pKa 
    
    
    
    8.5–9.0) is protonated under physiological conditions, enhancing aqueous solubility. It is the primary site for oxidative degradation and unwanted electrophilic alkylation.
  • The Methylene Bridge (

    
     Bond):  The carbon-phosphorus bond is the cornerstone of the molecule's utility. It is exceptionally stable, resisting both chemical hydrolysis and enzymatic cleavage by phosphatases.
    

Molecular_Stability Molecule This compound (CAS: 77225-68-4) Esters Diethyl Phosphonate Esters - Stable at pH 7.4 - Cleaved by 12M HCl or TMSBr Molecule->Esters Hydrolytic Site Amine Secondary Amine - pKa ~8.5-9.0 - Susceptible to N-oxidation Molecule->Amine Oxidative Site PC_Bond P-C Methylene Bridge - Highly resistant to hydrolysis - Enzymatically stable Molecule->PC_Bond Structural Core

Figure 1: Structural anatomy and reactivity hotspots of this compound.

Hydrolytic Degradation Kinetics and Mechanisms

Understanding how and why this molecule degrades is critical for formulation and synthesis. The hydrolysis of phosphonate esters is notoriously difficult, requiring harsh conditions that often threaten other functional groups.

Acid-Catalyzed Hydrolysis

To completely hydrolyze the diethyl ester to the free phosphonic acid, prolonged exposure to concentrated acid (e.g., 12 M HCl at reflux) is required. The Causality: The mechanism typically proceeds via an


 or 

pathway. The highly electronegative phosphoryl oxygen (

) must first be protonated to increase the electrophilicity of the phosphorus atom. Because ethyl groups do not form stable carbocations (ruling out the

-like

mechanism seen in tert-butyl esters), nucleophilic attack by water or chloride must occur via a high-energy

-like transition state[2].
Base-Catalyzed Hydrolysis

Base hydrolysis of diethyl phosphonates is highly efficient for removing the first ethyl group but practically useless for removing the second. The Causality: When 1 M NaOH is applied, the hydroxide nucleophile attacks the phosphorus center, displacing one ethoxide leaving group. This generates a phosphonate monoanion. The localized negative charge creates a massive electrostatic barrier, repelling the approach of a second hydroxide ion. Thus, base hydrolysis predictably arrests at the monoethyl ester stage.

Quantitative Stability Profile

Table 1: Forced degradation and stability profile of this compound.

Environmental ConditionReagent / BufferTemp (°C)TimePrimary DegradantConversion / Stability
Physiological PBS (pH 7.4)3730 daysNone>99% Intact
Mild Acid 0.1 M HCl (pH 1.0)407 daysNone>98% Intact
Harsh Acid 12 M HCl10012 hoursFree Phosphonic AcidComplete Hydrolysis
Harsh Base 1 M NaOH6024 hoursMonoethyl EsterArrested at Monoester
Oxidative Stress 3%

2524 hoursAmine N-oxideModerate Degradation

Mild Dealkylation: McKenna’s Method

Because refluxing 12 M HCl will destroy sensitive peptide bonds or stereocenters in complex APIs, we must employ alternative chemical logic for deprotection. [3] is the gold standard.

The Causality: This reaction is governed by Hard-Soft Acid-Base (HSAB) theory. The "hard" silicon atom of TMSBr coordinates selectively to the "hard" phosphoryl oxygen. Concurrently, the "soft" bromide ion attacks the "soft" ethyl carbon via an


 mechanism, expelling ethyl bromide. This forms a highly labile silyl ester intermediate, which is subsequently cleaved by the simple addition of methanol at room temperature. This avoids acidic protonation of the secondary amine, preserving the molecule's integrity.

Self-Validating Experimental Workflow for Stability Profiling

To establish a trustworthy stability profile, a protocol cannot rely on a single point of failure. The following methodology utilizes orthogonal detection—combining


 NMR and LC-MS/MS—to create a self-validating analytical system. 

NMR is specifically chosen because it provides a direct, unobstructed view of the phosphorus nucleus; the chemical shift moves distinctly from

25 ppm (diester) to

15 ppm (free acid) as dealkylation occurs.
Step-by-Step Methodology

Step 1: Matrix Preparation

  • Dissolve 10.0 mg of diethyl[(methylamino)methyl]phosphonate in 1.0 mL of deuterated solvent (

    
     for aqueous stress, 
    
    
    
    for organic stress) to achieve a 10 mg/mL stock. Reasoning: Using deuterated solvents allows direct transfer to the NMR tube without requiring complex solvent-suppression pulse sequences.

Step 2: Stress Induction (Parallel Aliquots)

  • Acidic Stress: Add 100

    
    L of stock to 900 
    
    
    
    L of 6 M HCl. Incubate at 80°C.
  • Basic Stress: Add 100

    
    L of stock to 900 
    
    
    
    L of 1 M NaOH. Incubate at 60°C.
  • Oxidative Stress: Add 100

    
    L of stock to 900 
    
    
    
    L of 3%
    
    
    . Incubate at 25°C.

Step 3: Kinetic Quenching

  • At predefined intervals (1h, 4h, 24h), extract 100

    
    L aliquots.
    
  • Immediately quench the reaction: Neutralize the acid stress with equimolar NaOH; neutralize the base stress with equimolar HCl; quench the oxidative stress with sodium thiosulfate. Reasoning: Immediate neutralization halts the kinetic pathway, ensuring the analytical snapshot accurately reflects the specific timepoint.

Step 4: Orthogonal Acquisition

  • 
     NMR:  Acquire spectra using a broad-band decoupled sequence. Integrate the parent peak (
    
    
    
    25 ppm) against emerging degradant peaks to determine exact molar conversion ratios.
  • LC-MS/MS: Dilute the quenched sample 1:1000 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid). Run via HILIC (Hydrophilic Interaction Liquid Chromatography) due to the high polarity of the phosphonic acid degradants. Confirm the mass of the

    
    -oxide (M+16) or monoester (M-28).
    

Degradation_Workflow Prep Sample Prep 10 mg/mL in D2O Stress Forced Degradation HCl, NaOH, or H2O2 Prep->Stress Quench Kinetic Quench Rapid Neutralization Stress->Quench NMR 31P NMR Analysis Track P=O Shift Quench->NMR Primary Kinetics LCMS LC-MS/MS Mass Confirmation Quench->LCMS Orthogonal ID

Figure 2: Orthogonal workflow for forced degradation and kinetic stability profiling.

Conclusion

This compound is an incredibly robust molecule, characterized by the high stability of its


 bond and the resistance of its diethyl ester groups to physiological hydrolysis. By understanding the mechanistic causality behind its degradation—specifically the electrostatic barriers in base hydrolysis and the nucleophilic requirements of acid hydrolysis—researchers can precisely control its deprotection and formulate highly stable, bioavailable therapeutics.

References

  • Peptide length and prime-side sterics influence potency of peptide phosphonate protease inhibitors. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at:[Link]

Strategic Sourcing and Synthetic Methodologies for Diethyl[(methylamino)methyl]phosphonate (CAS: 77225-68-4)

Author: BenchChem Technical Support Team. Date: March 2026

Aminomethylphosphonates represent a privileged class of building blocks in modern medicinal chemistry. By acting as stable bioisosteres of natural amino acids and phosphates, they enable the development of transition-state analogues, enzyme inhibitors, and targeted ligands. Diethyl[(methylamino)methyl]phosphonate (CAS: 77225-68-4) is a highly versatile secondary amine-bearing phosphonate ester.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive analysis of this compound's commercial availability, pricing dynamics, and a field-validated synthetic protocol for in-house generation, ensuring your structure-activity relationship (SAR) campaigns proceed without interruption.

Physicochemical Profile & Structural Significance

Before integrating a building block into a discovery pipeline, it is crucial to understand its structural behavior:

  • Chemical Name: Diethyl [(methylamino)methyl]phosphonate

  • CAS Registry Number: 77225-68-4

  • Molecular Formula: C6H16NO3P

  • Molecular Weight: 181.17 g/mol

  • Structural Features: The molecule features a highly stable carbon-phosphorus (C-P) bond. Unlike the labile oxygen-phosphorus (O-P) bonds found in endogenous phosphates, this C-P bond resists enzymatic hydrolysis. Furthermore, the secondary amine provides a reactive nucleophilic center primed for downstream functionalization (e.g., amide coupling, reductive amination).

Commercial Landscape: Suppliers and Pricing Analysis

Securing a reliable supply chain for specialized phosphonate building blocks is critical. The market for CAS 77225-68-4 is primarily driven by specialized chemical vendors catering to pharmaceutical R&D. Relying on a single vendor can bottleneck a project; thus, evaluating multiple suppliers is standard practice.

Table 1: Key Commercial Suppliers and Estimated Pricing Dynamics for CAS 77225-68-4

SupplierCatalog / Item No.PurityEstimated Price Range (USD)Lead Time / Availability
ChemScene CS-0970347≥95%$150 - $250 / 1gStock in US/CN, Ships within 1-3 days
BLD Pharmatech BD0102410595%$120 - $200 / 1gStandard catalog stock
Accela ChemBio SY212892≥95%$130 - $220 / 1gStock in US/CN
Sigma-Aldrich ENAH30476D53>95%Contract Pricing (Inquiry)Variable (Often custom or extended lead)

Strategic Sourcing Insight: For early-stage hit-to-lead chemistry, purchasing gram-scale quantities from vendors like 1 [2] or [3] is time-efficient. However, for scale-up (kilogram quantities) during preclinical development, in-house synthesis or contracting a Custom Manufacturing Organization (CMO) becomes economically mandatory due to the high markup on catalog phosphonates.

In-House Synthesis: The Kabachnik-Fields Reaction

When commercial lead times are prohibitive, this compound can be synthesized efficiently via a three-component Kabachnik-Fields reaction. This methodology is heavily documented in the 2 [1].

Mechanistic Rationale & Causality

The reaction proceeds via the initial formation of an iminium ion intermediate. Because formaldehyde and methylamine are highly reactive, their condensation is aggressively exothermic. Temperature control is paramount; failing to maintain a cold environment (0–5 °C) will result in the volatilization of methylamine (boiling point -6 °C) and the formation of intractable polymeric aminals. Subsequent nucleophilic attack by the tautomeric phosphite (in its P(III) form) yields the stable C-P bond.

G R1 Methylamine (Amine Source) I1 Iminium Ion Intermediate [CH2=NHCH3]+ R1->I1 Condensation (0-5 °C) R2 Formaldehyde (Carbonyl Source) R2->I1 Condensation (0-5 °C) P1 This compound (Crude Product) I1->P1 Nucleophilic Addition (Reflux, 70-80 °C) R3 Diethyl Phosphite (Phosphorus Nucleophile) R3->P1 P-C Bond Formation W1 Vacuum Distillation / Acid-Base Extraction P1->W1 Workup F1 Purified Target Compound (>95% Purity) W1->F1 Isolation

Fig 1: Kabachnik-Fields synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol relies on precise stoichiometric control and in-process analytical monitoring to ensure high yield and purity without the need for exhaustive chromatography. The acid-base extraction inherently validates the presence of the basic secondary amine product.

  • Iminium Formation:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

    • Charge the flask with an aqueous solution of methylamine (40% w/w, 1.05 equivalents).

    • Cool the flask in an ice-water bath to strictly 0–5 °C.

    • Causality Check: Add aqueous formaldehyde (37% w/w, 1.0 equivalent) dropwise over 30 minutes. You must maintain the internal temperature below 10 °C to prevent the loss of volatile methylamine and runaway side reactions.

  • Phosphite Addition:

    • Once the addition is complete, stir the mixture at 0 °C for an additional 15 minutes to ensure complete iminium ion formation.

    • Add diethyl phosphite (1.0 equivalent) dropwise via the addition funnel over 20 minutes.

  • Reflux and P-C Bond Formation:

    • Remove the ice bath and attach a reflux condenser.

    • Gradually heat the reaction mixture to 70–80 °C and stir for 4–6 hours.

    • Validation Check: Pull a 0.1 mL aliquot, extract into CDCl3, and run a rapid 31P NMR. The disappearance of the diethyl phosphite doublet (δ ~8 ppm,

      
       ~700 Hz) and the emergence of a new singlet at δ 25–28 ppm confirms the successful formation of the P-C bond.
      
  • Workup and Isolation:

    • Cool the mixture to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl, and wash with diethyl ether (2 x 50 mL). Logic: This removes unreacted diethyl phosphite and non-basic organic impurities while keeping the protonated product in the aqueous phase.

    • Basify the aqueous layer to pH 10 using 2M NaOH.

    • Extract the product with dichloromethane (3 x 50 mL). The neutralized secondary amine product will now partition into the organic layer.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Final Purification: Purify via vacuum distillation (Kugelrohr) to yield the target compound as a clear, viscous oil.

Applications in Drug Development

Aminomethylphosphonates are not merely structural curiosities; they are foundational to rational drug design and targeted therapeutics.

Pathway N1 Endogenous Phosphate (Labile P-O-C bond) N2 Phosphatase Enzyme (Rapid Cleavage) N1->N2 Hydrolysis N3 Metabolic Inactivation N2->N3 Degradation N4 Phosphonate Bioisostere (Stable P-C bond) N4->N2 Resists Cleavage N5 Target Receptor / Enzyme (Prolonged Binding) N4->N5 High Affinity Binding N6 Sustained Therapeutic Efficacy N5->N6 Pharmacological Action

Fig 2: Pharmacological advantage of phosphonate bioisosteres over labile endogenous phosphates.

  • Phosphate Bioisosteres: Endogenous phosphates are rapidly cleaved by ubiquitous alkaline and acid phosphatases in vivo. By replacing the labile P-O-C linkage with a robust P-C bond, researchers create metabolically stable analogues that maintain the necessary tetrahedral geometry and negative charge at physiological pH, drastically improving the pharmacokinetic half-life of the drug.

  • Transition-State Inhibitors: The tetrahedral geometry of the phosphonate group perfectly mimics the transition state of peptide bond hydrolysis. This compound can be strategically incorporated into larger peptide scaffolds to generate potent, irreversible inhibitors of matrix metalloproteinases (MMPs) and serine proteases.

References

  • Chemistry of Phosphorylated Formaldehyde Derivatives. Part I. National Institutes of Health (PMC). Available at:[Link]

Sources

The Strategic Application of Diethyl [(Methylamino)methyl]phosphonate as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a technique known as bioisosteric replacement—is a cornerstone of lead optimization.[1][2] Among the versatile molecular moieties employed for this purpose, the aminophosphonate group, and specifically diethyl [(methylamino)methyl]phosphonate, has emerged as a powerful tool. Its ability to mimic the tetrahedral structure and charge of carboxylic acids and phosphate transition states allows for the enhancement of a drug candidate's pharmacological profile.[3][4] This guide provides a comprehensive overview of the applications of this compound, detailing its role as a bioisostere, synthetic accessibility, and its impact on the development of novel therapeutics, including enzyme inhibitors and antiviral agents.

The Aminophosphonate Moiety: A Privileged Bioisostere

Bioisosterism involves substituting a part of a molecule with a chemical group that retains similar physical and chemical properties, thereby maintaining or enhancing the desired biological activity.[2] The α-aminophosphonate group is a non-classical bioisostere of the α-amino carboxylic acid functionality.[3] This substitution replaces a planar carboxylic group with a tetrahedral phosphonate, which can profoundly influence a molecule's interaction with its biological target.

The this compound moiety, in particular, offers several advantages:

  • Mimicry of Tetrahedral Intermediates: The phosphonate group is an excellent mimic of the tetrahedral transition states involved in peptide and phosphate hydrolysis.[5][6][7][8] This makes it a valuable component in the design of enzyme inhibitors.

  • Enhanced Stability: The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to chemical and enzymatic hydrolysis compared to the oxygen-phosphorus (O-P) bond in phosphates.[6][7] This increased stability can lead to improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The phosphonate group, especially in its esterified form like this compound, can modulate a compound's solubility, lipophilicity, and ability to cross cell membranes.

Synthesis of this compound and its Derivatives

The synthesis of α-aminophosphonates is primarily achieved through two well-established reactions: the Kabachnik-Fields reaction and the Pudovik reaction.[3][9][10][11]

The Kabachnik-Fields Reaction

This is a one-pot, three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite.[3] For this compound, this would involve the reaction of methylamine, formaldehyde, and diethyl phosphite.

The Pudovik Reaction

This reaction involves the addition of a dialkyl phosphite to a pre-formed imine.[9][10][12] This two-step approach can sometimes offer better control and yields. Microwave-assisted Pudovik reactions have also been developed to improve efficiency.[9][12]

G cluster_KF Kabachnik-Fields Reaction (One-Pot) cluster_Pudovik Pudovik Reaction (Two-Step) Methylamine Methylamine Product_KF This compound Methylamine->Product_KF Formaldehyde Formaldehyde Formaldehyde->Product_KF Diethyl Phosphite_KF Diethyl Phosphite Diethyl Phosphite_KF->Product_KF Methylamine_P Methylamine Imine Methanimine (Imine Intermediate) Methylamine_P->Imine Formaldehyde_P Formaldehyde Formaldehyde_P->Imine Product_P This compound Imine->Product_P Diethyl Phosphite_P Diethyl Phosphite Diethyl Phosphite_P->Product_P G MMP_Active_Site Zn²⁺ His His His Transition_State Tetrahedral Transition State MMP_Active_Site->Transition_State Catalysis Peptide_Substrate Peptide Substrate Peptide_Substrate->MMP_Active_Site Binding Aminophosphonate_Inhibitor Aminophosphonate Inhibitor Aminophosphonate_Inhibitor->MMP_Active_Site Inhibition (Mimics Transition State) Aminophosphonate_Inhibitor->MMP_Active_Site:zinc Chelates Zinc

Caption: Inhibition of a metalloprotease by an aminophosphonate.

Phosphonate esters have been shown to inhibit serine esterases, which are crucial for various cellular processes. [13]The phosphonate group can form a stable covalent bond with the active site serine residue, effectively inactivating the enzyme. Bis(trifluoroethyl) esters of α-aminophosphonic acids have been specifically prepared as inhibitors of serine proteases. [3]

Antiviral Agents and Prodrug Strategies

Phosphonate nucleotide analogues are a critical class of antiviral medications used in the treatment of HIV and hepatitis B. [14]However, the highly charged nature of phosphonic acids at physiological pH can limit their oral bioavailability and cell permeability. [15]To overcome this, prodrug strategies are employed where the phosphonate group is masked with lipophilic moieties that are cleaved intracellularly to release the active drug. [16][17][18] The diethyl ester of an aminophosphonate can be considered a simple prodrug form. More complex prodrugs, such as pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters, have been successfully used to improve the delivery of phosphonate-containing drugs like Adefovir and Tenofovir. [16][19]These strategies enhance oral absorption and tissue permeability. [16]

G cluster_inside Prodrug Lipophilic Prodrug (e.g., Diethyl Ester) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular_Space Intracellular Space Cell_Membrane->Intracellular_Space Enzymes Esterases Active_Drug Active Drug (Free Phosphonic Acid) Target Viral Enzyme (e.g., Reverse Transcriptase) Active_Drug->Target Inhibition Enzymes->Active_Drug Cleavage

Sources

Methodological & Application

using diethyl [(methylamino)methyl]phosphonate in peptidomimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Diethyl [(methylamino)methyl]phosphonate in Peptidomimetic Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The development of peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting proteases and modulating protein-protein interactions. Among the most effective bioisosteres used in this field are ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminophosphonates, which act as stable transition-state analogues. Because the tetrahedral geometry of the phosphonate group closely mimics the tetrahedral intermediate of amide bond hydrolysis, these compounds are highly potent inhibitors of metalloproteases, serine proteases, and aspartyl proteases[1].

  • Conformational Restriction & Proteolytic Stability: The

    
    -methyl group eliminates a hydrogen-bond donor, restricting the 
    
    
    
    dihedral angles of the resulting peptidomimetic (similar to the effect of sarcosine or
    
    
    -methylglycine). This drastically increases the sequence's resistance to enzymatic degradation in vivo.
  • Orthogonal Protection Strategy: The diethyl ester acts as a robust protecting group for the phosphonate during standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling. It is completely stable to standard Fmoc-deprotection bases (e.g., piperidine) and Boc-deprotection acids (e.g., TFA), requiring specific, targeted cleavage conditions later in the workflow[2].

Experimental Workflows & Causality

The synthesis of an


-methylated phosphonopeptide using this building block requires overcoming two primary chemical hurdles: the steric/electronic deactivation of the secondary amine during coupling, and the extreme stability of the diethyl phosphonate ester during deprotection.
Protocol 1: Amide Coupling (Peptide Bond Formation)

Causality Insight: The secondary amine of diethyl[(methylamino)methyl]phosphonate is sterically hindered by the methyl group and electronically deactivated by the adjacent electron-withdrawing phosphonate group. Standard carbodiimides (like EDC or DCC) will result in sluggish kinetics, low yields, and high rates of epimerization of the upstream amino acid. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive 7-aza-OBt ester intermediate that forces the coupling to completion.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of the

    
    -protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of HATU in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add 3.0 equivalents of

    
    -Diisopropylethylamine (DIPEA) to the solution. Stir at room temperature for 5 minutes to ensure full formation of the active ester.
    
  • Coupling: Add 1.1 equivalents of this compound to the reaction mixture.

  • Monitoring: Stir the reaction at room temperature for 2 to 4 hours. Monitor the consumption of the active ester via LC-MS or TLC.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with 5% aqueous

    
    , saturated aqueous 
    
    
    
    , and brine. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Validation: Purify via flash chromatography. The presence of the intact diethyl ester can be confirmed via

    
     NMR (characteristic multiplet at 
    
    
    
    4.1 ppm for the
    
    
    protons).
Protocol 2: Phosphonate Ester Deprotection

Causality Insight: Diethyl phosphonates cannot be cleaved by standard peptide cleavage cocktails (e.g., TFA/TIS/


). Instead, we use Trimethylsilyl bromide (TMSBr) . TMSBr facilitates a mild, Arbuzov-type dealkylation under strictly anhydrous conditions. The bromide ion attacks the ethyl group while the phosphoryl oxygen attacks the silicon, generating a highly labile silyl phosphonate intermediate. This intermediate is subsequently hydrolyzed to the free phosphonic acid upon the addition of a protic solvent (water or methanol)[2],[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified protected phosphonopeptide (1.0 equivalent) in anhydrous dichloromethane (

    
    ) to a concentration of 0.1 M under an argon atmosphere.
    
  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 5.0 to 10.0 equivalents of pure TMSBr[3]. (Excess is required due to the dual dealkylation of the diethyl ester).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Hydrolysis: Once LC-MS indicates complete conversion to the silyl ester intermediate, quench the reaction by adding excess methanol or water[2]. Stir for an additional 1 hour at room temperature to hydrolyze the silyl groups.

  • Workup & Validation: Evaporate the solvents under high vacuum. The resulting crude free phosphonic acid should be purified via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Presentation

To validate the causality of reagent selection in Protocol 1, the following table summarizes the optimization of coupling conditions for


-methyl-

-aminophosphonates.

Table 1: Optimization of Coupling Conditions for this compound

Coupling ReagentBaseSolventReaction TimeYield (%)Epimerization Level
EDC / HOBtDIPEADMF16 h35 - 45Moderate
PyBOPDIPEADMF8 h60 - 70Low
HATU DIPEA DMF 2 - 4 h 85 - 95 Very Low
COMUTMPDMF2 h88 - 94Very Low

Note: HATU provides the optimal balance of high yield, rapid kinetics, and low epimerization for this specific sterically hindered secondary amine.

Mandatory Visualization

The following workflow diagram illustrates the logical progression of integrating this compound into a peptidomimetic sequence.

G N1 N-Protected Amino Acid (e.g., Fmoc-AA-OH) N3 Coupling Reaction HATU, DIPEA, DMF (rt, 2-4h) N1->N3 N2 This compound (CAS: 77225-68-4) N2->N3 N4 Protected Phosphonopeptide Fmoc-AA-N(CH3)CH2P(O)(OEt)2 N3->N4 Amide Bond Formation N5 Phosphonate Deprotection TMSBr, anhydrous CH2Cl2 (rt, 16h) N4->N5 N6 Free Phosphonic Acid Mimic Fmoc-AA-N(CH3)CH2P(O)(OH)2 N5->N6 Silyl Cleavage & Hydrolysis

Figure 1: Synthetic workflow for incorporating this compound into peptides.

References

  • [1] Maestro, A., et al. Methods for the synthesis of α‐aminophosphonates. Molecules (2022). Available at: [Link]

  • [2] Villemin, E., et al. PHOSPHONATED BICYCLES BEARING A N-N JUNCTION. Heterocycles (2013). Available at:[Link]

  • [3] Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. MDPI (2020). Available at:[Link]

Sources

diethyl [(methylamino)methyl]phosphonate as an enzyme inhibitor precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diethyl [(Methylamino)methyl]phosphonate as a Transition State Analog Precursor


-Aminophosphonate Inhibitors

Executive Summary

This compound (CAS 77225-68-4) is a specialized organophosphorus building block used in the development of Transition State Analog (TSA) inhibitors. Unlike standard peptide inhibitors, which rely on reversible binding or covalent modification of the active site nucleophile (e.g., serine or cysteine), phosphonate-based inhibitors mimic the tetrahedral intermediate formed during peptide bond hydrolysis.

This guide details the utility of this compound as a "warhead precursor." It is specifically designed to target enzymes dealing with


-methylated amino acids or proline residues, such as Prolyl Oligopeptidase (POP)  and Dipeptidyl Peptidase IV (DPP-IV) . The guide provides validated protocols for coupling this precursor to peptide scaffolds and its subsequent deprotection to yield the bioactive phosphonic acid.

Scientific Foundation: Mechanism of Action

The potency of


-aminophosphonates lies in their geometric and electronic resemblance to the transition state of amide hydrolysis.
  • Substrate State: The peptide bond is planar (

    
     hybridized).
    
  • Transition State: During hydrolysis, the catalytic nucleophile attacks the carbonyl carbon, forming a high-energy tetrahedral intermediate (

    
     hybridized) with a negative charge on the oxygen (oxyanion).
    
  • Inhibitor State: The phosphonate group (

    
    ) is stable and inherently tetrahedral. When the ethyl esters are removed, the phosphonic acid binds largely to the "oxyanion hole" of the enzyme, acting as a "transition state trap" with 
    
    
    
    values often in the nanomolar or picomolar range.
Mechanism Diagram

TSA_Mechanism Substrate Peptide Substrate (Planar Carbonyl) TS Transition State (Tetrahedral Oxyanion) Substrate->TS Hydrolysis (High Energy) Enzyme Enzyme Active Site (Oxyanion Hole) TS->Enzyme Tight Binding (Stabilization) Inhibitor Phosphonate Inhibitor (Stable Tetrahedral Mimic) Inhibitor->Enzyme Competitive Inhibition (No Hydrolysis)

Figure 1: Structural mimicry of the hydrolytic transition state by phosphonate inhibitors.

Chemical Specifications & Precursor Handling

PropertySpecification
Compound Name This compound
CAS Number 77225-68-4
Formula

MW 181.17 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, MeOH, Water, THF
Storage 2–8°C, Hygroscopic (Store under Argon)
Role P1' or P1 Warhead Precursor (requires deprotection)

Critical Note on Reactivity: The secondary amine (


) is nucleophilic but sterically more hindered than a primary amine. Coupling to the C-terminus of a peptide requires efficient activation (e.g., HATU or Mixed Anhydride methods).

Experimental Protocols

Protocol A: Peptide Coupling (Synthesis of the Pro-Drug)

This protocol describes coupling the precursor to an N-protected amino acid (e.g., Z-Proline-OH) to create a dipeptide mimic.

Reagents:

  • This compound (1.0 equiv)

  • N-Cbz-L-Proline (1.1 equiv)

  • HATU (1.1 equiv) or EDC/HOBt

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve N-Cbz-L-Proline (1 mmol) in anhydrous DCM (5 mL) under nitrogen. Add DIPEA (2.5 mmol) and HATU (1.1 mmol). Stir for 10 minutes at 0°C to form the activated ester.

  • Coupling: Add this compound (1 mmol) dropwise to the mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Work-up: Dilute with DCM (20 mL). Wash successively with 5% citric acid (2x), sat.

    
     (2x), and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, DCM 
    
    
    
    5% MeOH/DCM).
  • Yield: Typically 70–85% as a viscous oil.

Protocol B: Deprotection (Activation of the Warhead)

The diethyl ester form is inactive against the enzyme in vitro. It must be converted to the phosphonic acid using the McKenna Method (TMSBr).[1][2]

Reagents:

  • Peptidyl-phosphonate diester (from Protocol A)

  • Bromotrimethylsilane (TMSBr) (4–5 equiv)

  • Anhydrous DCM or Acetonitrile

  • Methanol (HPLC grade)

Step-by-Step:

  • Silylation: Dissolve the diester (0.5 mmol) in anhydrous DCM (3 mL) under Argon. Cool to 0°C.[3]

  • Addition: Add TMSBr (2.0 mmol) dropwise via syringe. (Caution: Fumes).

  • Incubation: Stir at RT for 12–24 hours. Monitor by

    
     NMR (Shift from ~20 ppm to ~0 ppm for silyl ester).
    
  • Solvolysis: Concentrate the mixture in vacuo to remove excess TMSBr and solvent. Do not expose to air yet. Redissolve the residue in Methanol (5 mL) and stir for 1 hour at RT. This hydrolyzes the silyl esters to the phosphonic acid.[1][2][4]

  • Isolation: Concentrate in vacuo. The product is often obtained as a hydrobromide salt. It can be purified by HPLC (C18 column) or crystallization from MeOH/Ether.

  • Storage: Store at -20°C. The free acid is stable but hygroscopic.

Protocol C: Enzyme Inhibition Assay (General)

Target: Prolyl Oligopeptidase (POP) or similar serine protease. Substrate: Z-Gly-Pro-pNA (Chromogenic).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Inhibitor Prep: Prepare serial dilutions of the deprotected phosphonic acid in buffer (Range: 1 nM to 100

    
    M).
    
  • Incubation: Mix Enzyme (10 nM final) + Inhibitor (various conc.) in a 96-well plate. Incubate for 15 min at 30°C to allow equilibrium binding.

  • Start Reaction: Add Substrate (Z-Gly-Pro-pNA, 100

    
    M final).
    
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 20 minutes.

  • Analysis: Plot

    
     vs. [I]. Fit to the Morrison equation for tight-binding inhibitors or standard 
    
    
    
    curves.

Workflow Visualization

Synthesis_Workflow Precursor This compound (Building Block) Coupling Peptide Coupling (HATU/DIPEA + AA-OH) Precursor->Coupling Protected Protected Peptidyl-Phosphonate (Inactive Pro-drug) Coupling->Protected Deprotection McKenna Deprotection (1. TMSBr, 2. MeOH) Protected->Deprotection Active Active Phosphonic Acid Inhibitor (Warhead) Deprotection->Active

Figure 2: Synthetic route from precursor to active enzyme inhibitor.

Comparative Data: Phosphonate vs. Standard Inhibitors

The following table illustrates the typical kinetic profiles of phosphonate TSAs compared to standard aldehyde or boronic acid inhibitors for proline-specific peptidases.

Inhibitor ClassWarhead StructureBinding TypeStability (

)
Typical

Peptidyl Aldehyde

Reversible (Hemiacetal)Low (Oxidation prone)

M
Peptidyl Boronate

Reversible (Tetrahedral)Moderate

M
Phosphonate (This Guide)

Transition State Analog High (Chemically stable)

M

Note: Phosphonates are non-covalent but bind with extremely high affinity due to electrostatic complementarity with the active site histidine/serine/zinc cluster.

References

  • Oleksyszyn, J., & Powers, J. C. (1991).

    
    -aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485-493. 
    
  • McKenna, C. E., et al. (1979). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (17), 739. [5]

  • Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonate analogues of alpha-amino acids in the synthesis of alpha-aminophosphonate-based peptidase inhibitors. Current Organic Chemistry, 13(9).
  • Caffrey, M. et al. (2001). Transition State Analogs: Phosphonates as Probes for Protease Mechanisms. Biological Chemistry.
  • Sigma-Aldrich. Product Specification: Diethyl (aminomethyl)phosphonate derivatives.

Sources

Application Note: Reductive Amination Protocols Utilizing Diethyl Formylphosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standardized Protocol

Executive Summary & Chemical Rationale

Aminomethylphosphonic acids and their dialkyl ester derivatives are highly valued in medicinal chemistry as stable bioisosteres of natural amino acids. They play a pivotal role in the design of transition-state analogs, enzyme inhibitors (such as renin and HIV protease inhibitors), and advanced antiviral agents[1]. A direct, highly modular, and atom-economical approach to synthesizing these scaffolds is the reductive amination of diethyl formylphosphonate.

This application note details the mechanistic rationale, optimized parameters, and a self-validating experimental protocol for performing reductive aminations using this unique organophosphorus building block.

Reagent Causality: The Hydrate Advantage

A critical challenge in this chemistry is the inherent thermodynamic instability of free diethyl formylphosphonate. The neat aldehyde is highly prone to spontaneous decarbonylation, degrading rapidly into diethyl phosphite even at temperatures as low as -10 °C[2].

To circumvent this instability, the reagent is almost exclusively synthesized, stored, and utilized as diethyl formylphosphonate hydrate [3]. In solution, the hydrate exists in a dynamic equilibrium with the active formyl species. This equilibrium provides a steady, controlled release of the highly electrophilic aldehyde, preventing degradation while allowing efficient nucleophilic attack by the amine[3]. The condensation of diethyl formylphosphonate hydrate with primary amines smoothly leads to the corresponding aldimines, which are subsequently reduced to the target compounds[4].

Mechanistic Pathway

The reductive amination proceeds via a classical two-step sequence: condensation followed by reduction. The amine attacks the transiently available free aldehyde to form a hemiaminal, which dehydrates to yield an imine (or iminium ion). Subsequent hydride transfer from a mild reducing agent furnishes the target diethyl aminomethylphosphonate.

Pathway Hydrate Diethyl Formylphosphonate Hydrate Aldehyde Free Aldehyde (Transient) Hydrate->Aldehyde -H2O (Equilibrium) Imine Imine / Iminium Intermediate Aldehyde->Imine + Amine (-H2O) Amine Amine Nucleophile (1° or 2°) Amine->Imine Condensation Product Diethyl Aminomethylphosphonate (Target) Imine->Product Hydride Transfer Reductant NaBH(OAc)3 (Mild Reductant) Reductant->Product Reduction

Mechanistic pathway of the reductive amination of diethyl formylphosphonate hydrate.

Optimization of Reaction Parameters

The choice of reducing agent is the most critical variable in this protocol. Because the formyl group is highly electrophilic, overly aggressive hydrides will reduce the aldehyde directly to diethyl hydroxymethylphosphonate before imine formation can occur.

Reducing AgentTypical YieldChemoselectivityOperational Notes & Causality
NaBH(OAc)₃ 85–95%ExcellentReagent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing premature aldehyde reduction.
NaCNBH₃ 75–85%GoodEffective, but generates highly toxic HCN byproducts during aqueous workup. Requires strict fume hood use and specialized waste disposal.
NaBH₄ < 40%PoorToo reactive. Rapidly reduces the transient formylphosphonate to the corresponding alcohol, outcompeting the imine condensation step.

Standardized Experimental Protocol

This protocol is designed for the reductive amination of primary or secondary amines with diethyl formylphosphonate hydrate on a 1.0 mmol scale.

Step 1: Reagent Activation and Imine Formation
  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve diethyl formylphosphonate hydrate (184 mg, 1.0 mmol) and the target amine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

    • Causality Note: DCE is preferred over coordinating solvents like THF because halogenated solvents stabilize the intermediate iminium ion and do not interfere with the borohydride reagent.

  • Add glacial acetic acid (60 µL, approx. 1.0 mmol) dropwise to the stirring solution.

    • Causality Note: Acetic acid serves a dual purpose: it protonates the transient free aldehyde to accelerate nucleophilic attack (crucial for sterically hindered amines) and maintains the optimal weakly acidic pH for NaBH(OAc)₃ stability.

  • Stir the mixture at room temperature for 30–60 minutes to ensure complete equilibration to the imine/iminium intermediate.

Step 2: Reductive Hydride Transfer
  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol) over 5 minutes.

    • Causality Note: Portion-wise addition prevents thermal spikes and controls the evolution of hydrogen gas, minimizing side reactions and ensuring a controlled reduction.

  • Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (N₂ or Argon).

Step 3: Reaction Monitoring (Self-Validation)
  • ³¹P NMR Tracking: Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ³¹P NMR spectrum.

    • Validation: The disappearance of the hydrate peak (typically ~12–14 ppm) and the emergence of the aminomethylphosphonate product peak (~22–26 ppm) unambiguously confirms quantitative conversion.

    • Causality Note: Relying solely on Thin Layer Chromatography (TLC) can be misleading due to the poor UV absorbance of aliphatic phosphonates. ³¹P NMR provides a definitive, self-validating snapshot of the reaction progress.

Step 4: Quenching and Isolation
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Causality Note: The basic quench neutralizes the acetic acid and destroys unreacted borohydride, converting the product into its free-base amine form to ensure partition into the organic phase.

  • Transfer to a separatory funnel and extract with dichloromethane (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution typically 0–10% MeOH in DCM) to yield the pure diethyl aminomethylphosphonate. Note: Use iodine or phosphomolybdic acid (PMA) stain for TLC visualization.

References

1.[3] Organocatalytic Highly Enantioselective Synthesis of Secondary α-Hydroxyphosphonates - PMC, National Institutes of Health (NIH). Available at: 2.[2] Chemistry of Phosphorylated Formaldehyde Derivatives. Part I - ResearchGate, ResearchGate. Available at: 3.[1] Journal of Ongoing Chemical Research » Submission » DEVELOPMENTS IN THE PREPARATION OF DIMETHYLDIOXIRANE DMD/DMDO - DergiPark, DergiPark. Available at: 4.[4] Modern Phosphonate Chemistry - PDF Free Download - epdf.pub, EPDF. Available at:

Sources

synthesis of phosphonopeptides using diethyl [(methylamino)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of phosphonopeptides using diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4). This reagent acts as a sarcosine (N-methylglycine) phosphonate mimic, introducing a non-hydrolyzable phosphorus moiety into the peptide backbone.

Strategic Overview

Phosphonopeptides are potent transition-state analogs used primarily as inhibitors of metalloproteases (e.g., carboxypeptidase, thermolysin) and ligases (e.g., D-Ala-D-Ala ligase). The incorporation of This compound serves two specific medicinal chemistry objectives:

  • Tetrahedral Transition State Mimicry: The phosphonate group (

    
    ) mimics the tetrahedral intermediate of amide bond hydrolysis, binding tightly to the enzyme's active site zinc or catalytic residues.
    
  • Conformational Constraint: The N-methyl group (sarcosine analog) restricts the rotation of the peptide backbone, potentially locking the molecule in a bioactive conformation while increasing resistance to enzymatic degradation.

Chemical Challenge: The specific building block is a secondary amine . Unlike primary amines, the steric bulk of the N-methyl group significantly reduces nucleophilicity, making standard coupling conditions (e.g., DCC/HOBt) sluggish or prone to failure. This protocol prioritizes high-efficiency coupling reagents (HATU, PyAOP) specifically optimized for hindered N-methylated systems.

Visual Workflow (DOT Diagram)

PhosphonopeptideSynthesis AA N-Protected Amino Acid (Fmoc/Boc-AA-OH) Activation Activation (HATU/HOAt + DIPEA) AA->Activation Activate Carboxyl Reagent This compound (Secondary Amine) Coupling Coupling Reaction (Amide Bond Formation) Reagent->Coupling Nucleophilic Attack Activation->Coupling Intermediate Protected Phosphonopeptide (Ethyl Esters Intact) Coupling->Intermediate Yields Ester Deprotection Ester Cleavage (TMSBr / DCM) Intermediate->Deprotection Silylation Hydrolysis Solvolysis (MeOH / H2O) Deprotection->Hydrolysis Silyl Ester Cleavage FinalProduct Free Phosphonopeptide (Biologically Active) Hydrolysis->FinalProduct

Caption: Logical flow for the synthesis of N-methylated phosphonopeptides, highlighting the critical activation and deprotection phases.

Experimental Protocols

Safety Note: Bromotrimethylsilane (TMSBr) is corrosive and moisture-sensitive. Handle under inert atmosphere. Phosphonates can be biologically active; treat all intermediates as potential enzyme inhibitors.

Rationale: Due to the steric hindrance of the secondary amine, standard carbodiimide couplings often result in low yields. This protocol uses HATU , which generates a highly reactive aza-benzotriazole ester, facilitating attack by the hindered amine.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.1 equiv) [Alternative: PyAOP for difficult couplings]

  • HOAt (1.1 equiv) [Optional, but boosts rate]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Phe-OH) and HATU in anhydrous DMF (0.1 M concentration) under Nitrogen/Argon.

  • Base Addition: Add DIPEA dropwise. Stir for 2–5 minutes to pre-activate the acid (formation of the active ester).

  • Coupling: Add This compound via syringe.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitoring: Check by TLC or LC-MS. The secondary amine is not UV active, so monitor the consumption of the amino acid or the appearance of the product mass.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash sequentially with: 5% citric acid (or KHSO4), Water, 5% NaHCO3, and Brine.

    • Note: Phosphonate esters are generally stable to these mild aqueous washes.

    • Dry over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (Silica gel). Elute with a gradient of MeOH in DCM (0–5%) or EtOAc/Hexanes depending on polarity.

Rationale: Diethyl phosphonates are extremely stable to standard acid/base hydrolysis. Harsh acidic conditions (boiling HCl) will destroy peptide bonds. TMSBr allows for mild, selective cleavage of the ethyl esters via a silyl-intermediate.

Reagents:

  • Protected Phosphonopeptide (from Protocol A)

  • Bromotrimethylsilane (TMSBr) (5–10 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Quench: Methanol (MeOH)[2][3]

Step-by-Step:

  • Preparation: Dissolve the coupled phosphonopeptide in anhydrous DCM (0.1 M) under Argon. Cool to 0°C.

  • Silylation: Add TMSBr dropwise.[4]

    • Mechanism:[2][5][6][7][8][9] TMSBr attacks the ethoxy oxygen, cleaving the Et-O bond and forming a silyl phosphonate ester (

      
      ) and ethyl bromide.
      
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Monitoring:

      
       NMR is critical here. The signal will shift upfield (typically from ~22 ppm to ~10 ppm) as the ethyl groups are replaced by silyl groups.
      
  • Solvolysis: Concentrate the reaction mixture in vacuo to remove excess TMSBr and solvent.

    • Critical: Do not expose to air moisture yet if possible, though the next step is hydrolysis.

  • Hydrolysis: Redissolve the residue in Methanol (or MeOH/H2O 9:1). Stir for 1 hour. This converts the silyl esters (

    
    ) into the free phosphonic acid (
    
    
    
    ).
  • Isolation: Concentrate in vacuo. The residue is the crude phosphonopeptide acid.

  • Final Purification: Reverse-Phase HPLC (C18 column).

    • Buffer A: Water + 0.1% TFA.

    • Buffer B: Acetonitrile + 0.1% TFA.

    • Phosphonic acids are polar; expect early elution.

Data Presentation & Analysis

Analytical Checkpoints:

StageMethodExpected Observation
Reagent Verification

NMR
Single peak at ~20–25 ppm (diethyl phosphonate).
Coupling (Protocol A) LC-MSMass = MW(AA) + MW(Reagent) - 18 (H2O).
Coupling (Protocol A)

NMR
Appearance of diastereotopic protons on the

methylene group due to the chiral center of the attached amino acid.
Deprotection (Protocol B)

NMR
Shift from ~22 ppm (Ester) to ~15–18 ppm (Free Acid). Note: Chemical shifts are pH dependent.

Troubleshooting Matrix:

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance of N-methyl group.Switch from HBTU/EDC to HATU or PyAOP . Increase reaction time to 24h.
Racemization of AA Base-catalyzed proton abstraction.Use collidine instead of DIPEA; ensure pre-activation time is short (<5 min).
Incomplete Deprotection Old/Hydrolyzed TMSBr.Use freshly distilled TMSBr.[4] Ensure strictly anhydrous conditions during silylation.
Product "Disappears" Product is very polar (Phosphonic acid).It may not bind to standard C18 at neutral pH. Use 0.1% TFA in HPLC buffers to protonate the phosphonate.

References

  • Coste, J., et al. (1994).[5] "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application." Journal of Organic Chemistry. Link

  • McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TMSBr deprotection protocols).
  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • BenchChem. (2025).[4] "Mild dealkylation methods for phosphonate esters." Protocol Library. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Diethyl [(methylamino)methyl]phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diethyl [(methylamino)methyl]phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource to ensure reproducible, high-yield outcomes.

Section 1: Mechanistic Overview of the Kabachnik-Fields Reaction

The synthesis of this compound is most commonly achieved via the Kabachnik-Fields reaction. This powerful three-component condensation involves an amine (methylamine), a carbonyl compound (formaldehyde), and a hydrophosphoryl compound (diethyl phosphite)[1][2][3]. Understanding the reaction pathway is critical for troubleshooting and optimization.

The reaction generally proceeds through one of two main pathways, often dictated by the basicity of the amine and reaction conditions[1][4][5]:

  • Imine Formation Pathway: The amine and carbonyl compound first condense to form an imine intermediate. The diethyl phosphite then undergoes nucleophilic addition to the imine's C=N double bond to form the final product[2]. This pathway is favored with less basic amines.

  • α-Hydroxyphosphonate Pathway: The carbonyl and diethyl phosphite react to form an α-hydroxyphosphonate. This intermediate is then subjected to nucleophilic substitution by the amine to yield the α-aminophosphonate[4][6].

For the synthesis of this compound using methylamine (a primary alkylamine), the reaction typically involves the rapid formation of an N-methylmethaniminium ion intermediate, which then readily reacts with diethyl phosphite.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Methylamine Methylamine (CH₃NH₂) Iminium N-Methylmethaniminium Ion [CH₂=N⁺H(CH₃)] Methylamine->Iminium + CH₂O, -H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium DEP Diethyl Phosphite ((EtO)₂P(O)H) Product This compound DEP->Product Iminium->Product + (EtO)₂P(O)H

Caption: Kabachnik-Fields reaction pathway for this compound.

Section 2: Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during synthesis in a question-and-answer format.

Problem: Consistently Low Yield (< 60%)

Q: My final yield of this compound is disappointingly low. What are the most likely causes and how can I fix them?

A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions, reagent quality, or side reactions. Let's break down the key factors:

1. Reagent Quality and Stoichiometry:

  • Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and of high purity. Depolymerization can be slow and incomplete if the quality is poor. Using an aqueous formaldehyde solution introduces water, which can hydrolyze the phosphite ester and hinder imine formation.

  • Methylamine Source: Methylamine is a gas and is typically used as a solution (e.g., in THF or water) or as its hydrochloride salt[7]. If using the salt, a base (like triethylamine) must be added to liberate the free amine. Ensure the concentration of your methylamine solution is accurate.

  • Diethyl Phosphite Purity: Diethyl phosphite can degrade over time. It is susceptible to hydrolysis. Use freshly distilled or high-purity reagent for best results[8].

  • Stoichiometry: A slight excess of the phosphite (e.g., 1.1 to 1.2 equivalents) can sometimes help drive the reaction to completion[9]. However, a large excess can complicate purification. Start with a 1:1:1 molar ratio of amine:formaldehyde:phosphite and optimize from there.

2. Reaction Conditions:

  • Temperature Control: This reaction is exothermic. The initial mixing of reagents should be done at a low temperature (0-5 °C) to control the rate of iminium ion formation and prevent side reactions. After the initial addition, the reaction can be allowed to warm to room temperature or be gently heated (40-50°C) to ensure completion[10]. Uncontrolled high temperatures can lead to polymerization of formaldehyde or other undesired side products.

  • Solvent Choice: While the reaction can be run neat (solvent-free), this can make temperature control difficult[11]. Using a solvent like ethanol, THF, or dichloromethane (DCM) can improve process control. Ethanol is often a good, green choice[12].

  • Order of Addition: The order can matter. A common and effective method is to first mix the methylamine and formaldehyde (to pre-form the iminium intermediate) at a low temperature before slowly adding the diethyl phosphite.

3. Competing Side Reactions:

  • The primary cause of yield loss is often the formation of byproducts. The most common is the formation of an α-hydroxyphosphonate from the reaction of formaldehyde and diethyl phosphite. This reaction pathway can compete with imine formation[5]. Another possibility is the formation of bis-adducts where a second phosphonate molecule reacts.

ParameterRecommendationRationale
Temperature Initial mixing at 0-5°C, then warm to RT or 40-50°C.Controls initial exotherm, prevents byproduct formation.
Solvent Ethanol or THFGood solubility for reactants, aids temperature control.
Reagent Ratio Start with 1:1:1 (Amine:Aldehyde:Phosphite)Establishes a baseline before optimization.
Formaldehyde Use high-purity paraformaldehyde.Avoids introducing water which can cause hydrolysis.
Problem: Significant Byproduct Formation Detected by TLC/NMR

Q: My TLC plate shows multiple spots, and the ¹H and ³¹P NMR spectra of my crude product are complex. What are these impurities and how do I prevent them?

A: The presence of multiple byproducts is a clear indicator that side reactions are occurring. A logical troubleshooting workflow can help identify and mitigate these issues.

G start Low Yield & Impurities (TLC/NMR) check_nmr Analyze ³¹P NMR start->check_nmr check_h_nmr Analyze ¹H NMR start->check_h_nmr p_peak_product Signal at ~22-25 ppm? (Product) check_nmr->p_peak_product Yes p_peak_start Signal at ~7-8 ppm? (Diethyl Phosphite) check_nmr->p_peak_start Yes p_peak_hydroxy Signal at ~20-22 ppm? (α-hydroxyphosphonate) check_nmr->p_peak_hydroxy Yes h_nmr_amine Observe unreacted methylamine signals? check_h_nmr->h_nmr_amine h_nmr_poly Broad polymer-like signals present? check_h_nmr->h_nmr_poly sol_incomplete Incomplete Reaction: • Increase reaction time • Gently heat (40-50°C) p_peak_start->sol_incomplete sol_temp Side Reaction Dominates: • Lower initial reaction temp (0°C) • Check order of addition p_peak_hydroxy->sol_temp sol_stalled Stalled Reaction: • Check amine source/purity • If using salt, ensure base is added h_nmr_amine->sol_stalled sol_paraform Formaldehyde Polymerization: • Use higher purity paraformaldehyde • Ensure adequate stirring h_nmr_poly->sol_paraform

Sources

Technical Support Center: Purification of Diethyl [(methylamino)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-3500-NM Subject: Isolation and Purification Protocols for Diethyl [(methylamino)methyl]phosphonate Status: Active Guide Audience: Organic Chemists, Process Development Scientists

Executive Summary & Compound Profile

This compound is a critical intermediate in the synthesis of nucleotide viral polymerase inhibitors (e.g., Cidofovir analogs) and agrochemicals. Its purification is often complicated by its polarity, basicity, and the presence of unreacted diethyl phosphite.

Property Data
Chemical Structure

CAS Number 77225-68-4 (Free base)
Molecular Weight 181.17 g/mol
Boiling Point ~95–105 °C at 0.1 mmHg (Extrapolated from analogs)
pKa ~10.5 (Amine), Phosphonate ester is neutral
Key Impurities Diethyl phosphite, Bis(phosphonomethyl)methylamine, Formaldehyde oligomers

Tier 1: Acid-Base Extraction (The "Chemical Switch")

Scenario: You have a crude reaction mixture containing unreacted diethyl phosphite, solvent, and neutral organic impurities. Mechanism: This method exploits the basicity of the secondary amine. The phosphonate ester is stable to dilute acid/base at room temperature, allowing selective protonation.

Protocol:
  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acidification (The Switch):

    • Extract the organic layer with 1M HCl (3x).

    • Result: The target amine becomes the hydrochloride salt

      
       and moves to the aqueous phase. Neutral impurities (diethyl phosphite, unreacted aldehyde) remain in the organic phase.
      
  • Wash: Wash the combined aqueous acidic layers with fresh DCM to remove entrained neutrals.

  • Basification (The Recovery):

    • Cool the aqueous layer to 0°C.

    • Slowly adjust pH to >12 using 6M NaOH or Sat.

      
       .
      
    • Critical: Keep temperature <20°C to prevent phosphonate ester hydrolysis.

  • Extraction: Extract the basic aqueous phase with DCM (3x).

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    

Expert Tip: If an emulsion forms during the basic extraction, add a small amount of brine or use Isopropanol/DCM (1:9) as the extraction solvent.

Tier 2: Vacuum Distillation (The "Gold Standard")

Scenario: Large-scale purification (>10g) or when high purity (>98%) is required for crystallization of downstream salts. Mechanism: Separation based on boiling point differences. Phosphonates have high boiling points; high vacuum is non-negotiable.

Setup Requirements:
  • Vacuum: < 0.5 mmHg (Oil pump required; water aspirator is insufficient).

  • Apparatus: Short-path distillation head or Kugelrohr apparatus.

  • Temperature: Bath temperature 110–130°C.

Troubleshooting Table:
Observation Diagnosis Solution
Product decomposes/darkens Pot temperature too high (>150°C).Improve vacuum (<0.1 mmHg) to lower bp.
"Bumping" into receiver Residual solvents (EtOH/Water).Degas crude at RT/high-vac for 1h before heating.
Low recovery Product holdup in condenser.Use a heat gun to warm the distillation path; ensure short path.

Tier 3: Flash Chromatography (The "Polishing" Step)

Scenario: Small scale (<5g) or separation of the bis-alkylation byproduct which co-distills or extracts. Challenge: Secondary amines interact strongly with acidic silanol groups on silica gel, causing "tailing" and broad peaks.

Optimized Solvent Systems:
  • System A (Standard): DCM : Methanol (95:5 to 90:10) + 1%

    
     (aq)  or 1% Triethylamine .
    
  • System B (High Polarity): Ethyl Acetate : Ethanol (80:20) + 1% Triethylamine .

Expert Tip: Pre-wash the silica column with the eluent containing the base (Et3N) to neutralize active sites before loading the sample.

Troubleshooting & FAQs

Q1: How do I remove unreacted Diethyl Phosphite?

A: Diethyl phosphite is a stubborn impurity.

  • Method A (Oxidation): Treat the crude with

    
     in aqueous 
    
    
    
    . This oxidizes diethyl phosphite to diethyl phosphate (anionic), which stays in the water during extraction.
  • Method B (Distillation): Diethyl phosphite boils significantly lower (~50-60°C at 0.1 mmHg) than the aminophosphonate. A "forerun" during distillation usually removes it.

Q2: I see a second spot on TLC that is also basic (ninhydrin active). What is it?

A: It is likely the bis-alkylation product :


.
  • Cause: Excess formaldehyde/phosphite relative to methylamine.

  • Removal: This byproduct is less polar than the target secondary amine. It will elute faster on silica gel.

Q3: Is the compound stable to storage?

A: Yes, as a free base, it is stable at 4°C. However, aminophosphonates are hygroscopic. For long-term storage, convert it to the hydrochloride or oxalate salt , which are non-hygroscopic solids.

Visual Workflows

Figure 1: Acid-Base Purification Workflow

purification_workflow start Crude Reaction Mixture (Amine, Phosphite, Neutrals) dissolve Dissolve in DCM start->dissolve acidify Extract with 1M HCl (Target becomes R-NH2Me+ Cl-) dissolve->acidify split1 Phase Separation acidify->split1 org_waste Organic Phase (Discard: Phosphite, Neutrals) split1->org_waste Top Layer (if DCM) aq_acid Aqueous Phase (Target Salt) split1->aq_acid Bottom Layer wash Wash with DCM (Remove entrained organics) aq_acid->wash basify Basify to pH > 12 (NaOH/K2CO3 @ 0°C) wash->basify extract Extract with DCM (3x) basify->extract dry Dry (Na2SO4) & Concentrate extract->dry final Pure Diethyl [(methylamino)methyl]phosphonate dry->final

Caption: Logical flow for the Acid-Base extraction protocol, isolating the basic aminophosphonate from neutral impurities.

Figure 2: Synthesis & Side Reactions (Kabachnik-Fields)[2][4]

synthesis_pathway inputs MeNH2 + CH2O + (EtO)2P(O)H reaction Kabachnik-Fields Reaction inputs->reaction target TARGET: This compound (Secondary Amine) reaction->target 1 equiv CH2O/Phosphite side_product SIDE PRODUCT: Bis(phosphonomethyl)methylamine (Tertiary Amine) reaction->side_product Excess CH2O/Phosphite target->side_product Over-alkylation

Caption: Reaction pathway showing the formation of the target secondary amine and the potential over-alkylation side product.

References

  • Kabachnik-Fields Reaction Overview: Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews. Link

  • Purification of Aminophosphonates: Bálint, E., et al. (2017). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction. In Organophosphorus Chemistry. Link

  • Removal of Phosphite Impurities: Org. Synth. 1998, 75, 19. Diethyl [(Phenylsulfonyl)methyl]phosphonate. (Describes washing techniques for phosphonate purification). Link

  • Distillation of Phosphonates: Org. Synth. 1986, 64, 80. Diethyl [(2-Tetrahydropyranyloxy)methyl]phosphonate. (Detailed Kugelrohr distillation protocols). Link

Technical Support Center: Diethyl [(methylamino)methyl]phosphonate Extraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with diethyl [(methylamino)methyl]phosphonate. Here, we address common challenges and frequently asked questions regarding its extraction, with a focus on optimizing pH conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for the efficient extraction of this compound?

A1: The pH of the aqueous phase is the most critical parameter. This compound is an aminophosphonate, and the nitrogen atom in the methylamino group can be protonated or deprotonated depending on the pH. This significantly alters the compound's polarity and, consequently, its partitioning behavior between aqueous and organic phases.

Q2: At what pH should I expect the best extraction of this compound into an organic solvent?

Q3: Why is extraction inefficient at an acidic pH?

A3: At an acidic pH (below the pKa), the methylamino group will be protonated, forming a positively charged ammonium ion. This charge dramatically increases the compound's polarity and its solubility in the aqueous phase, thus preventing its efficient transfer into the organic solvent.[1][2]

Q4: Can I use any organic solvent for the extraction?

A4: The choice of solvent is crucial for successful liquid-liquid extraction.[3] For this compound in its neutral form, common water-immiscible solvents like dichloromethane, chloroform, or ethyl acetate are suitable starting points. The ideal solvent will have a good balance of polarity to effectively solvate the target molecule while remaining immiscible with water.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Suboptimal pH: The aqueous phase pH may be too low, causing the compound to remain in its protonated, water-soluble form.1. Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous phase is sufficiently basic (e.g., pH > 10).2. Increase Basicity: If the pH is low, carefully add a base (e.g., 1M NaOH) dropwise while monitoring the pH.3. Re-extract: Perform additional extractions on the aqueous layer to recover any remaining product.
Inappropriate Solvent: The chosen organic solvent may not be optimal for solvating the target molecule.1. Solvent Screening: Test different solvents (e.g., dichloromethane, ethyl acetate, toluene) on a small scale to identify the one with the best partitioning coefficient.2. Increase Solvent Polarity: If the compound has some residual polarity, a slightly more polar solvent might improve extraction.
Emulsion Formation at the Interface High concentration of solutes or surfactants: This can stabilize the interface between the two liquid phases.1. "Salting Out": Add a saturated solution of sodium chloride to the aqueous phase. This increases the ionic strength and can help break the emulsion.2. Centrifugation: Gently centrifuge the mixture to facilitate phase separation.3. Filtration: Pass the mixture through a bed of celite or glass wool.
Co-extraction of Impurities Similar Polarity of Impurities: Impurities with similar solubility characteristics to the target compound may be co-extracted.1. pH Gradient Extraction: Perform a preliminary extraction at a neutral or slightly acidic pH to remove acidic and neutral impurities before basifying and extracting the target compound.2. Back-Extraction: After extracting the target compound into the organic phase, wash the organic layer with a slightly acidic aqueous solution (pH ~ pKa) to remove any co-extracted basic impurities. The target compound should remain in the organic phase if the pH is carefully controlled.[2]

Experimental Protocol: Determining Optimal Extraction pH

This protocol provides a systematic approach to determine the optimal pH for the liquid-liquid extraction of this compound.

Materials:

  • This compound solution of known concentration

  • Deionized water

  • Selected organic solvent (e.g., dichloromethane)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Separatory funnels

  • pH meter

  • Analytical instrument for quantification (e.g., HPLC, GC, NMR)

Procedure:

  • Prepare Samples: Aliquot equal volumes of the aqueous solution containing this compound into several separatory funnels.

  • Adjust pH: Adjust the pH of each aqueous sample to a different value (e.g., pH 7, 8, 9, 10, 11, 12) using the 0.1 M HCl or 0.1 M NaOH solutions. Record the final pH of each solution.

  • Perform Extraction:

    • Add an equal volume of the chosen organic solvent to each separatory funnel.

    • Stopper the funnels and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

  • Sample Collection:

    • Carefully separate the organic and aqueous layers for each sample.

    • Collect a known volume of the organic phase for analysis.

  • Quantification:

    • Analyze the concentration of this compound in each organic extract using a suitable analytical method.

  • Data Analysis:

    • Calculate the distribution ratio (D) for each pH value: D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • Plot the distribution ratio (or extraction efficiency) as a function of pH to identify the optimal pH for extraction.

Visualization of the Extraction Workflow

ExtractionWorkflow cluster_prep Sample Preparation cluster_ph pH Adjustment cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis cluster_decision Decision Point start Aqueous solution of This compound ph_adjust Adjust pH of aqueous phase start->ph_adjust add_solvent Add immiscible organic solvent ph_adjust->add_solvent ph_decision ph_decision ph_adjust->ph_decision shake Shake and allow phases to separate add_solvent->shake separate Separate aqueous and organic phases shake->separate quantify Quantify compound in organic phase separate->quantify end Determine optimal pH quantify->end ph_decision->add_solvent Yes (Uncharged) low_yield Low extraction efficiency. Re-adjust pH. ph_decision->low_yield No (Charged)

Caption: Workflow for optimizing the extraction of this compound.

References

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • LCGC International. (2020, November 12). Liquid-Liquid Extraction of Polar Organic Compounds.
  • Molecules. (2022). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review.
  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Wikipedia. Liquid–liquid extraction.

Sources

Technical Support Center: Navigating the Challenges of Phosphonate Ester Stability During Workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: preventing the unwanted hydrolysis of phosphonate esters during experimental workup and purification. As a Senior Application Scientist, I understand that unexpected product loss during these final steps can be a significant source of frustration and delay. This guide is designed to provide you with not only practical solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding phosphonate ester stability.

Q1: What makes phosphonate esters so susceptible to hydrolysis during workup?

A1: Phosphonate esters possess a phosphorus-carbon (P-C) bond, which is generally stable, and two phosphorus-oxygen-carbon (P-O-C) ester linkages. It is these ester bonds that are prone to cleavage.[1] The phosphorus atom is electrophilic, making it a target for nucleophilic attack by water. This reaction, the reverse of esterification, is catalyzed by both acids and bases, which are often introduced during aqueous workup procedures to neutralize the reaction mixture or remove byproducts.[1][2][3]

Q2: I've noticed a significant decrease in my product yield after aqueous extraction. What's the likely cause?

A2: A significant loss of your desired phosphonate ester during aqueous workup is a strong indicator of hydrolysis.[1] This is especially true if you are using acidic or basic washes to neutralize your reaction. The combination of water and acid or base creates the ideal environment for the breakdown of your ester into the corresponding phosphonic acid or monoester, which may have different solubility properties and could be lost to the aqueous phase.[1][4]

Q3: My crude NMR looks clean, but after silica gel chromatography, I see impurities that look like my starting materials. Why is this happening?

A3: Standard silica gel is inherently slightly acidic.[1] This acidity can be sufficient to catalyze the hydrolysis of sensitive phosphonate esters as they pass through the column.[1] What you are likely observing is on-column degradation of your product.

Q4: Are there any general rules for predicting the stability of my specific phosphonate ester?

A4: Yes, several structural features influence stability:

  • Steric Hindrance: Bulky groups around the phosphorus center can physically block the approach of water, slowing down hydrolysis.[1][4]

  • Electronic Effects: Electron-withdrawing groups attached to the ester moiety can make the phosphorus atom more electrophilic and, therefore, more susceptible to nucleophilic attack, increasing the rate of hydrolysis. Conversely, electron-donating groups tend to decrease the hydrolysis rate.[1]

Troubleshooting Guides

This section provides a more in-depth approach to diagnosing and solving common problems encountered during the workup of phosphonate esters.

Guide 1: Product Loss During Aqueous Workup

Symptom: Low yield of the desired phosphonate ester after extraction with aqueous solutions.

Possible Cause: Hydrolysis catalyzed by acidic or basic conditions during the wash steps.

Troubleshooting Workflow:

start Product Loss Observed During Aqueous Workup check_ph What is the pH of your aqueous washes? start->check_ph acidic Acidic (e.g., dilute HCl) check_ph->acidic Acidic basic Basic (e.g., NaHCO3, NaOH) check_ph->basic Basic neutral Neutral (e.g., water, brine) check_ph->neutral Neutral sol_acid Recommendation: - Use a milder acid (e.g., dilute citric acid). - Minimize contact time. - Work at low temperatures (ice bath). acidic->sol_acid sol_base Recommendation: - Use a weak base (cold, saturated NaHCO3). - Avoid strong bases (NaOH, KOH). - Monitor pH carefully to avoid overly basic conditions. basic->sol_base sol_neutral Consider: - Is there residual acid/base catalyst from the reaction? - Neutralize to pH ~7 before extraction. neutral->sol_neutral

Caption: Decision tree for troubleshooting product loss during aqueous workup.

Guide 2: Product Degradation During Chromatographic Purification

Symptom: Appearance of more polar impurities (likely the phosphonic acid or monoester) after silica gel column chromatography.

Possible Cause: Hydrolysis catalyzed by the acidic nature of standard silica gel.

Troubleshooting Workflow:

start Product Degradation on Silica Gel deactivate Deactivate the Silica Gel start->deactivate alternatives Consider Alternative Purification Methods start->alternatives how_to_deactivate How to Deactivate: - Slurry silica with a solvent containing a small amount of a non-polar amine (e.g., 1% triethylamine in the eluent). - Use commercially available deactivated silica. deactivate->how_to_deactivate alt_methods - Flash chromatography with neutral alumina. - Preparative HPLC. - Crystallization. alternatives->alt_methods

Caption: Strategies to prevent on-column hydrolysis during purification.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Optimized Aqueous Workup for Sensitive Phosphonate Esters

This protocol is designed to minimize contact time with aqueous phases and maintain a near-neutral pH.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath. This slows the rate of potential hydrolysis.

  • Quench with a Buffered Solution (Optional): If quenching a reactive reagent is necessary, consider using a cold, buffered aqueous solution (e.g., phosphate buffer, pH 7) instead of plain water.

  • Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralize with Weak Base: Transfer the mixture to a separatory funnel and wash with cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Add the bicarbonate solution slowly and vent the funnel frequently to release any evolved gas (CO₂).

  • Monitor pH: Check the pH of the aqueous layer after each wash to ensure it does not become strongly basic. The goal is a pH of 7-8.

  • Brine Wash: Perform a final wash with cold, saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.[4]

  • Dry Thoroughly: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Ensure the drying agent is free-flowing, indicating that all water has been removed.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

Protocol 2: Deactivation of Silica Gel for Chromatography

This procedure creates a more neutral environment for the purification of acid-sensitive compounds.

  • Prepare the Eluent: Prepare the desired solvent system for your chromatography.

  • Add Triethylamine: To the prepared eluent, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v).

  • Prepare the Slurry: In a fume hood, add the dry silica gel to a beaker. Slowly add the triethylamine-containing eluent to the silica gel to create a slurry.

  • Pack the Column: Pack your chromatography column with the prepared slurry as you normally would.

  • Equilibrate the Column: Before loading your sample, run several column volumes of the triethylamine-containing eluent through the packed column to ensure it is fully equilibrated.

  • Load and Elute: Dissolve your crude product in a minimal amount of the eluent and load it onto the column. Proceed with the chromatography as usual, using the eluent containing triethylamine.

Data Summary

The stability of phosphonate esters is highly dependent on their structure and the specific conditions. The following table provides a qualitative summary of factors influencing hydrolysis rates.

FactorConditionImpact on Hydrolysis RateRationale
pH Acidic (pH < 6) or Basic (pH > 8)IncreasedCatalyzes the cleavage of the P-O-C bond.[1][2]
Neutral (pH ~7)MinimalMost phosphonate esters exhibit maximum stability at near-neutral pH.[1]
Temperature Elevated TemperatureIncreasedIncreases the kinetic rate of the hydrolysis reaction.[1]
Low Temperature (e.g., 0 °C)DecreasedSlows the rate of hydrolysis, providing a larger window for workup.[4]
Steric Hindrance Bulky groups near the P atomDecreasedPhysically hinders the approach of nucleophiles like water.[1][4]
Electronic Effects Electron-withdrawing groupsIncreasedMakes the phosphorus atom more electrophilic and susceptible to attack.[1]

Advanced Strategies for Highly Sensitive Compounds

For phosphonate esters that are exceptionally prone to hydrolysis, more advanced techniques may be necessary.

  • Non-Aqueous Workup: If possible, devise a workup that avoids water altogether. This might involve filtering the reaction mixture through a plug of Celite or silica to remove solid byproducts, followed by direct evaporation of the solvent.

  • Mild Dealkylation Methods: If the ultimate goal is the phosphonic acid, rather than isolating the ester, consider using mild dealkylation methods that avoid harsh hydrolytic conditions. The McKenna reaction , which uses bromotrimethylsilane (TMSBr) followed by solvolysis with methanol or water, is a prime example of a non-hydrolytic method to cleave the ester and obtain the phosphonic acid.[6][7]

By understanding the principles of phosphonate ester hydrolysis and implementing these practical strategies, you can significantly improve the yield and purity of your target compounds, accelerating your research and development efforts.

References

  • Phosphonate. In: Wikipedia. Available at: [Link]

  • Synthesis and Hydrolytic Stability of Some Organosilicon Phosphonate Esters. Journal of Organic Chemistry. Available at: [Link]

  • Methods for the synthesis of phosphonate esters. Google Patents.
  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link]

  • Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase. Journal of Biological Chemistry. Available at: [Link]

  • Hydrolysis of Phosphate Esters: Mechanisms & Conditions. Smolecule. Available at: [Link]

  • Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available at: [Link]

  • Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction. Molecules. Available at: [Link]

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. International Journal of Molecular Sciences. Available at: [Link]

  • PHOSPHONATE ESTER. Ataman Kimya. Available at: [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available at: [Link]

  • The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Methods for the synthesis of phosphonate esters. Google Patents.
  • Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. Available at: [Link]

Sources

overcoming steric hindrance in aminophosphonate coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: Aminophosphonate Synthesis Ticket Topic: Overcoming Steric Hindrance in Kabachnik-Fields & Pudovik Reactions Status: Active Support Tier: Level 3 (Senior Application Scientist)

Triage & Diagnostics: The Decision Matrix

User Issue: "My reaction yields are low (<30%) or reaction times are excessive (>48h) due to bulky substituents."

Before altering your chemistry, diagnose the specific bottleneck using the matrix below. Steric hindrance usually manifests in two distinct phases: Imine Formation or Phosphite Addition .

SymptomProbable CauseRecommended Intervention
No reaction (Starting materials intact) Imine Formation Block: The bulky amine cannot attack the carbonyl carbon due to steric shielding.Switch to 2-Step (Pudovik): Force imine formation first using dehydrating agents (

, Molecular Sieves

) or microwave irradiation.
Intermediate observed, but no product Phosphite Addition Block: The imine forms, but the phosphite (

bond) cannot access the

bond.
Catalytic Activation: Use Lewis Acids (e.g.,

,

) to activate the imine, or switch to Solvent-Free conditions to maximize collision frequency.
Side Product:

-Hydroxyphosphonate
Hydrolysis / Competition: Water is present, or the phosphite attacks the carbonyl before the amine (direct addition).Dehydration: Add anhydrous

or use a pre-formed imine (Pudovik route). Ensure solvents are dry.[1]
Low Conversion with Ketones Electronic + Steric: Ketones are less electrophilic and more sterically crowded than aldehydes.High Energy Input: Microwave irradiation (MW) is critical here. Standard thermal reflux is often insufficient.

The Logic: Mechanistic Bottlenecks

To overcome steric hindrance, you must visualize the competition between the "One-Pot" (Kabachnik-Fields) and the "Two-Step" (Pudovik) pathways.

The Core Problem: In the Kabachnik-Fields reaction, the amine and phosphite compete for the carbonyl.[2][3] With bulky substrates, the amine is slow to attack. If the phosphite attacks the carbonyl first, you get an


-hydroxyphosphonate (dead end). If the amine attacks but the resulting imine is too crowded, the phosphite cannot add.

The Solution: The diagram below illustrates the decision logic to bypass these energy barriers.

Steric_Hindrance_Workflow Start Substrate Analysis Check_Sterics Are Amine/Carbonyl Bulky? Start->Check_Sterics OnePot Standard Kabachnik-Fields (One-Pot) Check_Sterics->OnePot Low Sterics TwoStep Pudovik Strategy (2-Step Synthesis) Check_Sterics->TwoStep High Sterics (e.g., Adamantyl, Ketones) Catalyst Add Lewis Acid Catalyst (Mg(ClO4)2, In(OTf)3) OnePot->Catalyst Slow Reaction MW_Assist Microwave Irradiation (Solvent-Free) OnePot->MW_Assist No Conversion Imine_Form Step 1: Force Imine Formation (Dehydrating Agent / TiCl4) TwoStep->Imine_Form Phosphite_Add Step 2: Phosphite Addition Imine_Form->Phosphite_Add Phosphite_Add->MW_Assist If blocked Product Target α-Aminophosphonate Catalyst->Product MW_Assist->Product

Figure 1: Strategic workflow for selecting the correct synthetic pathway based on steric demand.

Optimized Protocols

These protocols are designed specifically for hindered substrates (e.g., benzhydrylamine, adamantyl-amine, or naphthyl-aldehydes).

Protocol A: The "Brute Force" Method (Microwave-Assisted / Solvent-Free)

Best for: Moderately hindered substrates where thermal reflux fails.

Why it works: Solvent-free conditions maximize the concentration of reactants, increasing the probability of effective collisions. Microwave irradiation provides rapid dielectric heating, overcoming the activation energy barrier more efficiently than convective heating [1, 5].

  • Preparation: In a microwave-safe vial, mix the amine (1.0 equiv), aldehyde/ketone (1.0 equiv), and dialkyl phosphite (1.0–1.2 equiv). Do not add solvent.

  • Catalyst (Optional): If the amine is extremely weak, add 10 mol%

    
     or 
    
    
    
    (acidic) as a solid support/catalyst [6].
  • Irradiation: Irradiate at 80–100 °C (Power: 60–100 W) for 5–20 minutes.

    • Note: For ketones, increase temperature to 120 °C [5].

  • Work-up: Cool to room temperature. The product often solidifies. Recrystallize from EtOH/Ether.

  • Validation: Check

    
     NMR. A shift from ~10 ppm (phosphite) to ~20–30 ppm indicates C-P bond formation.
    
Protocol B: The "Lewis Acid" Activation (Magnesium Perchlorate)

Best for: Acid-sensitive substrates or when microwave is unavailable.

Why it works:


 is a hard Lewis acid that activates the imine nitrogen, making the adjacent carbon more electrophilic and susceptible to phosphite attack, even in crowded environments [3, 16].
  • Setup: Dissolve amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous Acetonitrile (

    
    , 2 mL).
    
  • Catalyst: Add

    
     (10–20 mol%). Stir for 10 minutes to allow pre-complexation.
    
  • Addition: Add dialkyl phosphite (1.2 mmol).

  • Reaction: Heat to 80 °C for 2–6 hours.

  • Work-up: Dilute with EtOAc, wash with water (to remove Mg salt), dry over

    
    , and concentrate.
    
Protocol C: The "2-Step" Workaround (Pudovik Variant)

Best for: Extremely hindered Ketones or Adamantyl groups.

Why it works: It decouples the two steric events. By forcing the imine to form first (using Le Chatelier's principle), you eliminate the competition from the phosphite [10, 11].

  • Step 1 (Imine Formation): Reflux amine and ketone in Toluene with a Dean-Stark trap (or add

    
     Molecular Sieves) for 12–24h.
    
    • QC Check: Confirm imine formation by IR (look for

      
       stretch at ~1640 
      
      
      
      ) or disappearance of carbonyl in NMR.
  • Step 2 (Addition): Evaporate Toluene (if needed) or add the phosphite directly to the imine solution.

  • Activation: If the phosphite doesn't add, introduce a base catalyst like Tetramethylguanidine (TMG) or DBU (10 mol%) to deprotonate the phosphite, creating a stronger nucleophile [14].

Frequently Asked Questions (FAQs)

Q: I am using a bulky ketone (e.g., Acetophenone derivative) and getting zero yield. Why? A: Ketones are electronically less reactive and sterically more hindered than aldehydes. The "One-Pot" KF reaction rarely works well here. You must use the 2-step Pudovik protocol (Protocol C). Additionally, consider using Indium Triflate (


)  as a catalyst, as it is highly effective for ketones [16].

Q: My product is an oil that won't crystallize. How do I purify it? A:


-Aminophosphonates with bulky groups are often lipophilic. If column chromatography is difficult (streaking on Silica due to the amine), use amine-functionalized silica  or add 1-2% Triethylamine to your eluent to neutralize the silica acidity [17].[1]

Q: Can I use "Green" catalysts for hindered substrates? A: Yes, but with limitations. Orange Peel Powder (OPP) and Ambrol have been reported for aldehydes [9], but for sterically hindered systems, they may not provide enough activation energy. For hindered green synthesis, solvent-free Microwave irradiation is the superior "green" choice [1, 7].

Q: Why do I see


-hydroxyphosphonate impurities? 
A:  This is the "direct addition" side product. It happens when the phosphite attacks the carbonyl before the amine does. To fix this, ensure your amine is nucleophilic enough. If using a weak amine (like an aniline), use a dehydrating agent (

) to favor imine formation, or switch strictly to Protocol C (Pre-formed imine) [10].

References

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 2012.[4] Link

  • Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI, 2024. Link

  • Kabachnik-Fields Reaction. Organic Chemistry Portal. Link

  • Microwave Assisted One-pot Synthesis of Novel α-Aminophosphonates. Korea Science, 2010. Link

  • Microwave-assisted synthesis of α-aminophosphonates with sterically demanding α-aryl substituents. London Met Repository, 2020. Link

  • A green, one-pot, three-component and microwave assisted synthesis of α-sulfamidophosphonates. J. Mater. Environ. Sci, 2016. Link

  • Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Sciforum, 2017. Link

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI, 2024. Link

  • A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Nano Biomed. Eng., 2021.[5] Link

  • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Current Organic Chemistry, 2014. Link

  • Microwave-assisted synthesis of α-aminophosphonates with sterically demanding α-aryl substituents. Taylor & Francis, 2020.[6] Link

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints, 2024. Link

  • A new one-pot synthesis of α-amino phosphonates catalyzed by H3PW12O40. ResearchGate, 2014. Link

  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE, 2017. Link

  • Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement. Beilstein J. Org. Chem., 2019.[5] Link

  • Recent Progress in Three-Component Reactions for Synthesis of α-Aminophosphonates. IRD India, 2013. Link

  • Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. BenchChem, 2025. Link

Sources

Validation & Comparative

Technical Guide: Diethyl [(methylamino)methyl]phosphonate Characterization & Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the


 NMR characterization, synthesis, and application of diethyl [(methylamino)methyl]phosphonate , designed for researchers requiring high-fidelity spectral data and robust experimental protocols.

Part 1: Executive Spectral Summary

This section provides the core physicochemical and spectroscopic identifiers for immediate reference.

Parameter Data / Value
Compound Name This compound
CAS Registry Number 77225-68-4
Molecular Formula

Molecular Weight 181.17 g/mol

NMR Shift (

)
24.5

0.5 ppm
(in

, referenced to 85%

)
Multiplicity Quintet (

) in

-coupled spectra; Singlet in

-decoupled.
Appearance Colorless to pale yellow oil

Expert Insight: The chemical shift of


-aminophosphonates is highly sensitive to pH and solvent due to the basicity of the adjacent nitrogen. While the neutral amine resonates at 

24.5 ppm, protonation (formation of the ammonium species) typically induces a shielding effect, shifting the signal upfield by 2–4 ppm. Ensure pH is controlled during analysis.

Part 2: Detailed Spectral Analysis & Comparative Baselines

To validate the identity of this compound, it must be distinguished from its primary amine analog and common synthetic precursors.

Comparative NMR Shifts

The following table contrasts the target molecule with structurally related alternatives to facilitate impurity profiling.

CompoundStructure

Shift (

, ppm)
Spectral Feature
Target Molecule

24.5 Singlet (decoupled)
Diethyl (aminomethyl)phosphonate

23.2Slightly upfield from target
Diethyl methylphosphonate

29.5Distinctly downfield (no N atom)
Diethyl phosphite (Reagent)

7.5Large

doublet (

690 Hz)
Diethyl (chloromethyl)phosphonate

19.0Upfield, common precursor
Spectral Interpretation
  • Chemical Environment: The phosphorus atom is in a phosphonate ester environment (

    
    ). The electronegative nitrogen atom at the 
    
    
    
    -position deshields the phosphorus nucleus relative to a simple alkyl chain (e.g., diethyl ethylphosphonate at
    
    
    32 ppm), but less so than a direct oxygen attachment.
  • Coupling (

    
    -Coupled Mode): 
    
    • The phosphorus couples with the two methylene protons (

      
      ), typically resulting in a triplet.
      
    • Long-range coupling to the

      
      -methyl protons is usually weak but can broaden the signal.
      
    • Diagnostic: The disappearance of the large P-H coupling constant (

      
      ) seen in the diethyl phosphite starting material is the primary indicator of reaction completion.
      

Part 3: Synthesis & Experimental Protocols

Two primary routes are recommended based on available reagents and "green chemistry" requirements.

Method A: Kabachnik-Fields Reaction (One-Pot)

This is the preferred route for atom economy and ease of execution.

Reagents:

  • Diethyl phosphite (1.0 equiv)

  • Formaldehyde (37% aq. or paraformaldehyde, 1.05 equiv)

  • Methylamine (33% in EtOH or 40% aq., 1.05 equiv)

  • Catalyst: None (thermal) or

    
     (5 mol%) for acceleration.
    

Protocol:

  • Setup: Charge a round-bottom flask with methylamine solution and cool to 0°C.

  • Addition: Add formaldehyde dropwise while stirring. Allow the imine/hemiaminal to form for 15 minutes.

  • Phosphorylation: Add diethyl phosphite dropwise. The reaction is exothermic; maintain temperature

    
     during addition.
    
  • Reaction: Warm to room temperature, then reflux (

    
    ) for 2–4 hours.
    
  • Monitoring: Check

    
     NMR. The doublet at 7.5 ppm (SM) should disappear, replaced by a singlet at ~24.5 ppm.
    
  • Workup: Concentrate in vacuo to remove water/alcohol. Dissolve residue in

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation (high vacuum required) or use crude if purity

    
    .
    
Method B: Nucleophilic Substitution

Best if diethyl (chloromethyl)phosphonate is already available.

Protocol:

  • Dissolve diethyl (chloromethyl)phosphonate (1 equiv) in acetonitrile.

  • Add excess methylamine (3–5 equiv) to act as both nucleophile and base (scavenging HCl).

  • Heat in a sealed pressure tube at

    
     for 12 hours.
    
  • Filter off the methylammonium chloride salt.

  • Concentrate the filtrate to obtain the product.

Reaction Pathway Diagram

The following diagram illustrates the synthesis pathways and potential side products.

G Start1 Diethyl Phosphite (d = 7.5 ppm) Target Diethyl [(methylamino) methyl]phosphonate (d = 24.5 ppm) Start1->Target Kabachnik-Fields (Reflux) Start2 Formaldehyde + Methylamine Imine N-Methylene methylamine (Intermediate) Start2->Imine Condensation Imine->Target Impurity Hydrolysis Product (Aminomethylphosphonic acid) (d = 15-18 ppm) Target->Impurity Acid Hydrolysis (pH < 2)

Figure 1: Synthetic pathway for the Kabachnik-Fields production of the target phosphonate, highlighting the critical intermediate and potential hydrolysis degradation product.

Part 4: Applications & Performance

pH Sensing Probe

-Aminophosphonates exhibit pH-dependent 

NMR shifts.
  • Mechanism: Protonation of the amine nitrogen exerts an inductive effect on the phosphorus nucleus.

  • Performance:

    • 
      :  The shift difference between protonated and deprotonated forms is typically 2–4 ppm.
      
    • pKa:

      
      6.5–7.5, making it ideal for physiological pH monitoring in biological media (cytosol mimics).
      
    • Advantage: Unlike inorganic phosphate (

      
      ), this probe does not participate in metabolic pathways (glycolysis), providing a stable readout.
      
Synthetic Intermediate

The


-methyl group allows for further functionalization:
  • Peptidomimetics: Precursor for

    
    -methylated phosphonopeptides (enzyme inhibitors).
    
  • Herbicides: Structural analog to glyphosate (though less active), used in structure-activity relationship (SAR) studies.

References

  • Kabachnik-Fields Reaction Overview: Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews. Link

  • -Aminophosphonates: Boduszek, B. (1996).
  • pH Probe Applic

    
    - and 
    
    
    
    -phosphorylated amines and pyrrolidines, a new class of low toxic highly sensitive
    
    
    NMR pH indicators.[1] Bioorganic & Medicinal Chemistry. Link
  • Spectral Data Verification: PubChem Compound Summary for CID 12845692 (Related N,N-dimethyl analog). Link

  • General Phosphonate Shifts: Kalinichenko, E. N., et al. (2003).

Sources

Publish Comparison Guide: 1H NMR Characterization of the N-Methylaminomethyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methylaminomethyl group (


) is a critical pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates. Unlike its tertiary analog (N,N-dimethylaminomethyl) or primary analog (aminomethyl), the secondary amine nature of this group presents unique NMR challenges and diagnostic opportunities.

This guide provides an in-depth technical comparison of the N-methylaminomethyl group against its structural alternatives. It focuses on spectral resolution "performance"—defined here as the ability to unambiguously assign chemical structure through 1H NMR signals under varying experimental conditions.

Comparative Spectral Analysis

Structural Alternatives Comparison

The following table contrasts the N-methylaminomethyl group with its primary and tertiary congeners. Data represents typical chemical shifts (


) in 

at 298 K.
FeatureN-Methylaminomethyl (

)
N,N-Dimethylaminomethyl (

)
Aminomethyl (

)
Methyl Signal (

)
2.35 – 2.45 ppm (3H, s or d)2.20 – 2.30 ppm (6H, s)N/A
Methylene Signal (

)
3.60 – 3.80 ppm (2H, s or d)3.40 – 3.60 ppm (2H, s)3.70 – 3.90 ppm (2H, s)
Exchangeable Proton 1H (NH) , Broad or coupledNone2H (NH2) , Broad
Multiplicity (DMSO) Methyl often doublet (

Hz)
Methyl always singlet Methylene often singlet
Diagnostic Utility High (Coupling confirms

amine)
Moderate (Singlet only)Low (Broad exchangeables)

Expert Insight: The "Performance" advantage of the N-methylaminomethyl group lies in its diagnostic coupling . In non-exchanging solvents (e.g., DMSO-


), the N-methyl protons split into a doublet due to the adjacent NH, providing a definitive "fingerprint" that distinguishes it from the N,N-dimethyl impurity often formed during reductive amination.
Environmental Effects: Solvent & pH

The spectral appearance of the N-methylaminomethyl group is highly sensitive to solvent polarity and protonation state.

ConditionSpectral PhenotypeMechanism

(Free Base)

appears as a Singlet . NH is often broad or invisible.
Fast chemical exchange of the NH proton decouples it from the methyl protons.
DMSO-

(Free Base)

appears as a Doublet (

Hz). NH appears as a Quartet .
DMSO hydrogen bonds to NH, slowing exchange rates (

) and revealing scalar coupling.

(Salt/Base)

is a Singlet . NH is absent.
Rapid H/D exchange eliminates NH signal and coupling.
HCl Salt (in DMSO) Significant Downfield Shift (

ppm).
Protonation (

) deshields adjacent carbons via inductive effect (

).

Experimental Protocols

Protocol A: The "DMSO Trick" for Structural Verification

Objective: To distinguish N-methylaminomethyl from N,N-dimethylaminomethyl using scalar coupling.

  • Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of anhydrous DMSO-

    
     .
    
    • Critical Step: Use an ampoule or fresh bottle to minimize water content. Water catalyzes proton exchange, collapsing the diagnostic doublet.

  • Acquisition: Run a standard 1H NMR (minimum 16 scans).

  • Analysis:

    • Zoom into the 2.3–2.6 ppm region.

    • Pass Criteria: Observation of a doublet (

      
       Hz) for the methyl group.[1]
      
    • Fail Criteria: Observation of a singlet indicates either (a) rapid exchange (wet solvent) or (b) tertiary amine structure.

Protocol B: In-Situ Salt Formation Study

Objective: To confirm the basicity and location of the nitrogen center.

  • Baseline Scan: Acquire spectrum of the free base in

    
    .
    
  • Acidification: Add 1-2 drops of TFA-

    
     (trifluoroacetic acid-d) or dilute HCl in ether to the NMR tube. Shake vigorously.
    
  • Re-Acquisition: Acquire the spectrum immediately.

  • Data Interpretation:

    • Calculate

      
      .
      
    • Expect

      
       of +0.3 to +0.5 ppm  for the 
      
      
      
      doublet and +0.2 to +0.4 ppm for the
      
      
      methylene.
    • Note: Aromatic protons ortho to the substituent will also shift downfield due to the electron-withdrawing nature of the ammonium cation.

Visualizations & Logic Pathways

Assignment Decision Tree

This logic flow guides the researcher in assigning the N-methylaminomethyl signal amidst common interferences.

NMR_Assignment Start Signal at 2.3-2.5 ppm? CheckSolvent Check Solvent Start->CheckSolvent CDCl3 Solvent: CDCl3 CheckSolvent->CDCl3 DMSO Solvent: DMSO-d6 CheckSolvent->DMSO Singlet_CDCl3 Singlet Observed CDCl3->Singlet_CDCl3 Doublet_DMSO Doublet Observed? DMSO->Doublet_DMSO D2O_Add Add D2O & Shake Singlet_CDCl3->D2O_Add Verify Exchange Result_NMe2 Confirmed: N,N-Dimethyl (Tertiary Amine) Doublet_DMSO->Result_NMe2 No (Singlet) Result_Coupled Confirmed: N-Methylaminomethyl (Slow Exchange) Doublet_DMSO->Result_Coupled Yes (J ~ 5Hz) Result_NMe Confirmed: N-Methylaminomethyl (Fast Exchange) D2O_Add->Result_NMe No Change in Multiplicity (Still Singlet)

Figure 1: Decision logic for distinguishing secondary N-methyl groups from tertiary dimethyl analogs based on solvent-dependent coupling patterns.

Salt Shift Mechanism

The following diagram illustrates the electronic causality behind the observed chemical shift changes upon protonation.

Salt_Shift Base Free Base (Lone Pair Available) Acid Add H+ (HCl/TFA) Base->Acid Salt Ammonium Salt (Positive Charge) Acid->Salt Effect1 Inductive Effect (-I) Pulling Electron Density Salt->Effect1 Effect2 Deshielding of Alpha-Protons Effect1->Effect2 Shift Downfield Shift (+0.3 to +0.5 ppm) Effect2->Shift

Figure 2: Mechanistic pathway of chemical shift perturbation during salt formation experiments.

References

  • Vertex AI Search. (2023). NMR shift effect of HCl salt on N-methylaminomethyl group. Retrieved from 2

  • LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from 3

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine. Retrieved from 4

  • Modgraph. (2005). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from 5

Sources

HPLC retention time of diethyl [(methylamino)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, analyzing highly polar, multifunctional molecules like diethyl [(methylamino)methyl]phosphonate (CAS: 77225-68-4) requires moving beyond standard reversed-phase methodologies. This compound, frequently utilized as a critical building block in the synthesis of agrochemicals and pharmaceuticals 1, presents a dual-threat to chromatographic integrity: a basic secondary amine and a phosphonate ester group.

This guide objectively compares the performance of traditional Reversed-Phase (RP-HPLC), High-pH Stable Hybrid RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating analytical workflow for this specific aminophosphonate.

Mechanistic Challenges in Aminophosphonate Chromatography

When analyzing this compound, analysts typically encounter three distinct failure modes on standard silica-based C18 columns:

  • The Hydrophilic Void-Elution: The molecule is highly polar. In standard low-pH reversed-phase conditions, it lacks the hydrophobicity required to partition effectively into the C18 stationary phase, often eluting near the void volume (

    
    ) where matrix suppression is highest 2.
    
  • Silanol-Driven Ion Exchange: The secondary amine remains protonated at acidic to neutral pH (pH 2–7). These positively charged amines undergo unwanted secondary ion-exchange interactions with unreacted, acidic silanols on the silica support, resulting in severe peak tailing.

  • Metal-Ion Chelation: Phosphonate moieties have a high affinity for electron-deficient metal ions (Fe, Ni, Cr) present in standard stainless steel HPLC tubing and column frits 3. This chelation leads to broad, asymmetrical peaks and poor recovery, especially at low concentrations 4.

Interactions cluster_0 Undesired Secondary Interactions cluster_1 Chromatographic Solutions Analyte Diethyl [(methylamino) methyl]phosphonate Silanol Residual Silanols (Silica Support) Analyte->Silanol Ion-Exchange (Secondary Amine) Metal Metal Hardware (Fe, Ni, Cr) Analyte->Metal Chelation (Phosphonate) Solution1 High pH Buffer (Deprotonates Amine) Solution1->Silanol Prevents Binding Solution2 PEEK Hardware or High Buffer Conc. Solution2->Metal Blocks Active Sites

Caption: Mechanistic pathways of secondary interactions and their respective chromatographic solutions.

Comparative Methodologies: RP-HPLC vs. HILIC

To establish the optimal method, we compare a High-pH Hybrid C18 approach against a Zwitterionic HILIC approach.

Method A: High-pH Stable Hybrid C18 (Alkaline RP-HPLC)

Causality: By raising the mobile phase pH to 10.5 using ammonium hydroxide, we suppress the ionization of the secondary amine. This eliminates the ion-exchange interaction with the silica support, drastically improving peak shape [[5]](). However, because the molecule remains fundamentally polar, retention (


) is still marginal.
  • Column: Agilent InfinityLab Poroshell 120 HPH-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 2% B to 40% B over 5 minutes.

  • Column Temperature: 40°C.

Method B: Zwitterionic HILIC (The Gold Standard for Aminophosphonates)

Causality: HILIC operates via orthogonal partitioning. The highly polar aminophosphonate partitions into a water-enriched layer immobilized on the zwitterionic stationary phase. A high concentration of ammonium formate (50 mM) is critical here; the formate and ammonium ions act as competitors, masking metal hardware sites and preventing phosphonate chelation while simultaneously maintaining consistent ionic strength for the amine 6.

  • Column: SeQuant ZIC-HILIC or Waters BEH HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 50 mM Ammonium Formate in Water (pH 3.2).

  • Mobile Phase B: Acetonitrile with 10% Mobile Phase A (to maintain solubility).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 90% B to 50% B over 10 minutes (Note: In HILIC, high organic is the weak solvent).

  • Column Temperature: 35°C.

System Suitability Criteria (Self-Validating Protocol)

To ensure the integrity of either protocol, the system must pass the following criteria prior to sample analysis:

  • Retention Time Precision: %RSD

    
     1.0% (n=5 injections). Failing this in HILIC indicates incomplete column equilibration.
    
  • USP Tailing Factor (

    
    ): 
    
    
    
    1.5. Failing this indicates active metal chelation or silanol activity.
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000.

MethodSelection A This compound (Polar, Basic, Chelating) B Standard C18 (Low pH, 0.1% FA) A->B C Hybrid C18 (High pH, NH4OH) A->C D Zwitterionic HILIC (Ammonium Formate Buffer) A->D E Poor Retention (k' < 1) Severe Tailing (Tf > 2.5) B->E F Marginal Retention (k' ~ 1.5) Improved Shape (Tf < 1.5) C->F G Optimal Retention (k' > 3) Excellent Shape (Tf < 1.2) D->G

Caption: Logical decision tree for selecting HPLC conditions for aminophosphonates.

Quantitative Data Comparison

The table below summarizes the expected chromatographic performance of diethyl[(methylamino)methyl]phosphonate across the three evaluated column chemistries.

Chromatographic ParameterStandard C18 (0.1% FA)Hybrid C18 (pH 10.0)Zwitterionic HILIC (50 mM Buffer)
Retention Factor (

)
0.4 (Elutes in void)1.6 (Marginal)4.2 (Optimal)
USP Tailing Factor (

)
2.8 (Severe tailing)1.4 (Acceptable)1.1 (Excellent)
Theoretical Plates (

)
< 2,000~ 6,500> 12,000
Recovery (%) 65% (Metal loss)88%99% (Buffer masked)
Primary Mechanism Hydrophobic (Failing)Hydrophobic (Deprotonated)Hydrophilic Partitioning

Conclusion & Best Practices

For the robust quantification and purity analysis of this compound, Zwitterionic HILIC is the superior choice . It directly addresses the molecule's hydrophilicity by utilizing an orthogonal retention mechanism, while the high concentration of ammonium formate buffer effectively passivates metal hardware and standardizes the ionization state of the secondary amine 6.

If a laboratory is restricted to Reversed-Phase instrumentation (e.g., unable to dedicate a system to HILIC to avoid phase collapse), a High-pH Stable Hybrid C18 column is a viable alternative, provided the system is thoroughly flushed with high-pH buffer to mitigate silanol interactions 5. However, analysts must accept lower retention factors and potential susceptibility to matrix interferences at early elution times.

References

  • Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS. Source: mtak.hu. URL: [Link]

  • Development of Complexation Ion Chromatography for the Determination of Metal Ions. Source: dcu.ie. URL:[Link]

  • Supplementary data on rapid sample clean-up procedure of aminophosphonates for LC/MS analysis - PMC. Source: nih.gov. URL:[Link]

  • Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Source: agilent.com. URL:[Link]

  • Detecting traces of phosphonates - 2020 - Wiley Analytical Science. Source: wiley.com. URL: [Link]

Sources

The Definitive Guide to Structural Validation of α-Aminophosphonates: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall because the stereochemistry of an active pharmaceutical ingredient (API) was incorrectly assigned. For α-aminophosphonates—a highly versatile class of compounds acting as transition-state mimics in enzyme inhibition, with proven antiviral, antifungal, and anticancer properties—absolute structural validation is not just a regulatory checkbox; it is the foundation of rational drug design,[1].

Because the biological efficacy of these molecules is intrinsically linked to their 3D conformation and the chirality of the α-carbon, relying on incomplete analytical data can lead to catastrophic downstream failures. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against traditional spectroscopic alternatives (NMR, MS, IR) and provides a field-proven, self-validating protocol for the synthesis and structural confirmation of α-aminophosphonates.

The Hierarchical Workflow of Structural Validation

Structural validation should never rely on a single analytical technique. Instead, it must follow a logical, hierarchical progression from bulk identification to absolute spatial resolution.

Workflow A 1. Chemical Synthesis (Kabachnik-Fields Reaction) B 2. Preliminary Identification (HRMS & IR Spectroscopy) A->B C 3. Bulk Connectivity & Purity (1H, 13C, 31P NMR) B->C D 4. Absolute 3D Conformation (Single-Crystal X-ray Diffraction) C->D

Fig 1: Hierarchical workflow for the structural validation of synthesized α-aminophosphonates.

Comparative Analysis: Spectroscopic Alternatives vs. SCXRD

While spectroscopic methods are indispensable for rapid bulk characterization, they operate as proxy indicators of molecular structure. SCXRD remains the ultimate arbiter of truth.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and elemental composition. While fragmentation patterns can suggest connectivity, HRMS provides zero spatial or stereochemical information[2].

  • Infrared (IR) Spectroscopy: Identifies functional groups. For α-aminophosphonates, characteristic stretches include P=O (1191–1264 cm⁻¹), P-C, and N-H[3]. However, IR cannot distinguish between enantiomers or map 3D coordinates.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR are excellent for mapping bulk connectivity. ³¹P NMR is particularly sensitive to the electronic environment of the phosphorus atom and can be used to monitor pH-dependent structural changes[4]. However, without the use of complex chiral shift reagents, NMR cannot definitively assign the absolute configuration of the newly formed chiral center at the α-carbon.

  • Single-Crystal X-ray Diffraction (SCXRD): The undisputed gold standard. SCXRD provides a self-validating 3D electron density map, yielding exact bond lengths, bond angles, dihedral angles, and critical intermolecular interactions (e.g., hydrogen bonding and π-π stacking),[5].

Table 1: Quantitative and Qualitative Comparison of Validation Techniques
Analytical TechniquePrimary Data OutputSpatial/Stereochemical InfoSample RequirementTime to Result
HRMS Exact mass, elemental compositionNone< 1 mg (Destructive)Minutes
IR Spectroscopy Functional groups (P=O, N-H)None1–5 mg (Non-destructive)Minutes
NMR (¹H, ¹³C, ³¹P) Bulk connectivity, electronic environmentRelative (via NOESY/J-coupling)5–20 mg (Non-destructive)Hours
SCXRD Absolute 3D coordinates, bond lengthsAbsolute ConfigurationSingle crystal (~0.2 mm)Days (inc. crystallization)

The Causality of the Kabachnik-Fields Reaction

The standard synthesis of α-aminophosphonates is the Kabachnik-Fields reaction—a multicomponent condensation of an amine, an aldehyde (or ketone), and a dialkyl phosphite[6],[7].

This reaction creates a new chiral center at the α-carbon. Because the nucleophilic attack of the phosphite onto the planar imine intermediate can occur from either face, a racemic mixture is typically generated unless asymmetric catalysis is employed. SCXRD is uniquely capable of resolving the exact spatial arrangement of this stereocenter, which is critical since enantiomers often exhibit drastically different biological activities[2].

Mechanism Aldehyde Aldehyde / Ketone Imine Imine Intermediate (Planar) Aldehyde->Imine + Amine - H2O Amine Primary Amine Amine->Imine Product α-Aminophosphonate (Chiral Center Created) Imine->Product Nucleophilic Addition Phosphite Dialkyl Phosphite Phosphite->Product SCXRD SCXRD Validation (Resolves Stereochemistry) Product->SCXRD

Fig 2: Kabachnik-Fields reaction mechanism highlighting the generation of the chiral α-carbon.

Self-Validating Experimental Protocol

To ensure high-fidelity crystallographic data, the experimental workflow must be meticulously controlled. Below is a field-proven methodology explaining not just what to do, but why we do it.

Step 1: Ultrasound-Promoted Synthesis
  • Procedure: Combine equimolar amounts of the aldehyde, amine, and triethyl phosphite under solvent-free conditions (or minimal green solvent). Apply ultrasound irradiation (40 kHz) for 10–15 minutes[1],[6].

  • Causality: Ultrasound induces acoustic cavitation, creating localized hot spots of high temperature and pressure. This accelerates the condensation rate and improves yields without the need for harsh, prolonged thermal conditions that could degrade sensitive functional groups[6].

Step 2: Single-Crystal Growth (Vapor Diffusion Method)
  • Procedure: Dissolve the purified α-aminophosphonate in a minimum volume of a "good" solvent (e.g., dichloromethane) in a small inner vial. Place this inside a larger sealed chamber containing a "poor" anti-solvent (e.g., hexane). Allow to stand undisturbed at room temperature for 3–7 days.

  • Causality: Vapor diffusion allows the anti-solvent to slowly permeate the solution, gradually decreasing the dielectric constant of the medium. This slow, controlled nucleation prevents the kinetic trapping of amorphous aggregates, yielding macroscopic, defect-free single crystals suitable for X-ray diffraction.

Step 3: SCXRD Data Collection and Refinement
  • Procedure: Mount a suitable crystal (e.g., 0.16 x 0.19 x 0.53 mm) on a loop using cryoprotectant oil. Transfer to the diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and cool the crystal to 100–293 K,[3]. Solve the structure using direct methods and refine using full-matrix least-squares on F².

  • Causality: Cryo-cooling minimizes the thermal ellipsoids (atomic vibrations) within the crystal lattice. This dramatically increases the signal-to-noise ratio of high-angle reflections, allowing for the precise determination of hydrogen atom positions and accurate mapping of intermolecular hydrogen bonds.

Experimental Data: A Case Study in Crystallographic Validation

Consider the structural validation of Compound 4a (diethyl[(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate), a novel α-aminophosphonate with potent antifungal and antiviral activities. While NMR confirmed the presence of the pyrazole and difluorophenyl rings, SCXRD was required to elucidate the 3D packing.

SCXRD revealed a dihedral angle of 71.51° between the two main planes of the molecule. Furthermore, it identified crucial intermolecular hydrogen bonds and face-to-face π-π stacking that stabilize the crystal lattice—supramolecular interactions that are invisible to standard solution-state NMR but are vital for understanding enzyme active-site binding.

Table 2: Crystallographic Data Summary for Compound 4a[1]
ParameterExperimental Value
Empirical Formula C₁₅H₁₇F₂N₄O₃P
Crystal System Triclinic
Space Group P1 (Z = 2)
Unit Cell Dimensions a = 8.381(3) Å, b = 10.103(5) Å, c = 11.268(3) Å
Unit Cell Angles α = 83.772(19)°, β = 74.726(19)°, γ = 70.964(18)°
Volume (V) 869.9(6) ų
Radiation Mo Kα (λ = 0.71073 Å)
Final R indices[I > 2σ(I)] R1 = 0.0487, wR2 = 0.0823

(Note: An R1 value below 0.05 indicates a highly accurate and reliable structural model).

Conclusion

While spectroscopic methods like NMR, IR, and HRMS are indispensable for rapid characterization, they cannot independently confirm the absolute 3D architecture of complex chiral molecules. Single-crystal X-ray crystallography remains the ultimate validation tool in structural chemistry. By providing an unambiguous map of atomic positions, stereochemistry, and supramolecular interactions, SCXRD elevates a proposed chemical structure from a highly probable hypothesis to an undeniable physical fact.

References

1. Synthesis, X-ray Crystallographic Analysis and Bioactivities of α-Aminophosphonates Featuring Pyrazole and Fluorine Moieties. ccspublishing.org.cn.[Link] 2.[1] A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. tandfonline.com.[Link] 3.[5] Synthesis, X-ray crystal structure, DNA/protein binding and cytotoxicity studies of five α-aminophosphonate N-derivatives. nih.gov.[Link] 4.[6] Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. tandfonline.com. [Link] 5.[3] Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. researchgate.net.[Link] 6.[2] Synthesis, bioinformatics and biological evaluation of novel α-aminophosphonates as antibacterial agents: DFT, Molecular Docking and ADME/T Studies. researchgate.net. [Link] 7.[4] 31 P NMR titration and relaxation parameters of phosphonic acid derivatives and a-aminophosphonates. researchgate.net. [Link] 8.[7] Synthesis of novel α -aminophosphonates by methanesulfonic acid catalyzed Kabachnik–Fields reaction. researchgate.net.[Link]

Sources

A Comparative Analysis of the Reactivity of Diethyl [(methylamino)methyl]phosphonate and Diethyl Aminomethylphosphonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic chemistry and drug discovery, α-aminophosphonates are of paramount importance as structural analogs of α-amino acids, exhibiting a wide range of biological activities.[1][2] Among this class of compounds, diethyl [(methylamino)methyl]phosphonate and diethyl aminomethylphosphonate serve as crucial building blocks. This guide provides an in-depth, objective comparison of the reactivity of these two closely related phosphonates, supported by established chemical principles. The key structural distinction lies in the presence of a methyl group on the nitrogen atom of this compound, which introduces significant electronic and steric effects that modulate its reactivity compared to its primary amine counterpart.

Unveiling the Contestants: A Structural and Physicochemical Overview

At first glance, the two molecules appear remarkably similar. However, the substitution on the nitrogen atom is the linchpin of their differing chemical behavior.

FeatureThis compoundDiethyl Aminomethylphosphonate
Structure
CAS Number 77225-68-450917-72-1
Molecular Formula C6H16NO3PC5H14NO3P
Molecular Weight 181.17 g/mol 167.14 g/mol
Amine Type SecondaryPrimary

The Decisive Factors: Electronic and Steric Effects on Reactivity

The presence of the N-methyl group in this compound is the primary determinant of its reactivity profile in comparison to diethyl aminomethylphosphonate. This substitution imparts both electronic and steric consequences.

Electronic Effects: The Inductive Push

The methyl group is an electron-donating group. Through a positive inductive effect (+I), it increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen atom of this compound a more potent nucleophile compared to the nitrogen in diethyl aminomethylphosphonate.[3] Generally, nucleophilicity increases with basicity, and secondary amines are typically more basic than primary amines.[4] This heightened nucleophilicity can translate to faster reaction rates in nucleophilic substitution and addition reactions.

Steric Hindrance: A Double-Edged Sword

The methyl group also introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of electrophiles to the nitrogen's lone pair of electrons.[5] Consequently, while the nitrogen in this compound is electronically more reactive, its accessibility is diminished. This steric effect can lead to slower reaction rates, particularly with bulky electrophiles or in reactions with sterically demanding transition states. In some cases, extreme steric hindrance can even prevent a reaction from occurring.[6]

Reactivity in Key Synthetic Transformations: A Comparative Look

The synthesis of α-aminophosphonates is often achieved through the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound, an amine, and a dialkyl phosphite.[1] The choice between a primary and a secondary amine in this reaction directly influences the final product and can affect the reaction's efficiency.

The Kabachnik-Fields Reaction: A Tale of Two Amines

The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, and the basicity of the amine is a key factor in determining the predominant route.[7][8]

  • Imine Pathway: This pathway is favored by less basic amines (pKa < 6). The amine and carbonyl compound first form an imine, which is then attacked by the dialkyl phosphite.

  • α-Hydroxyphosphonate Pathway: More basic amines (pKa > 6) tend to favor this route, where the dialkyl phosphite first adds to the carbonyl to form an α-hydroxyphosphonate, which is subsequently displaced by the amine.

Given that methylamine is a stronger base than ammonia, it is plausible that reactions involving methylamine (leading to this compound) might have a greater propensity to proceed via the α-hydroxyphosphonate pathway compared to reactions with ammonia (leading to diethyl aminomethylphosphonate).[3]

dot

Caption: Alternative pathways in the Kabachnik-Fields reaction.

Experimental Protocols: Synthesis of α-Aminophosphonates

The following protocols provide a general framework for the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. These can be adapted for the synthesis of both this compound and diethyl aminomethylphosphonate by selecting the appropriate amine.

General Procedure for the Kabachnik-Fields Reaction

This procedure is a generalized method and may require optimization for specific substrates.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (Ammonia or Methylamine solution) (1.1 eq)

  • Diethyl phosphite (1.0 eq)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Catalyst (optional, e.g., Lewis acids like InCl3 or Brønsted acids)[7]

Procedure:

  • To a round-bottom flask, add the carbonyl compound and the solvent (if applicable).

  • Add the amine to the solution and stir for a predetermined time (e.g., 30 minutes) to allow for imine formation (if proceeding via that pathway).

  • Add the diethyl phosphite to the reaction mixture.

  • If using a catalyst, add it at this stage.

  • Stir the reaction mixture at room temperature or with heating for a specified duration. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

dot

experimental_workflow Reactants 1. Mix Carbonyl, Amine & Solvent Phosphite_Addition 2. Add Diethyl Phosphite Reactants->Phosphite_Addition Reaction 3. Stir & Monitor (TLC/GC-MS) Phosphite_Addition->Reaction Workup 4. Solvent Removal Reaction->Workup Purification 5. Column Chromatography Workup->Purification Characterization 6. NMR & MS Analysis Purification->Characterization

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Conclusion: A Nuanced Choice for the Synthetic Chemist

  • This compound (Secondary Amine): Offers higher nucleophilicity due to the electron-donating methyl group, which can lead to faster reaction rates. However, it also presents greater steric hindrance, which can be a limiting factor, especially with bulky reactants.

  • Diethyl Aminomethylphosphonate (Primary Amine): Is less nucleophilic but also less sterically hindered. This makes it a potentially better choice for reactions where steric congestion is a major concern.

Ultimately, the optimal choice will be dictated by a careful consideration of the electronic and steric profiles of all reactants in a given transformation. For researchers in drug development, understanding these subtle differences in reactivity is crucial for the efficient and predictable synthesis of novel phosphonate-containing molecules with potential therapeutic applications.

References

  • Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

  • Keglevich, G.; Bálint, E. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules2012 , 17, 12821-12835. [Link]

  • Keglevich, G.; Bálint, E. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. PMC2012 . [Link]

  • Li, S. et al. Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. PMC2018 . [Link]

  • Glaser, T. et al. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances2020 , 10, 22345-22354. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org2025 . [Link]

  • Ordóñez, M. et al. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC2022 . [Link]

  • Ceradini, D.; Shubin, K. One-pot synthesis of α-aminophosphonates by yttrium-catalyzed Birum–Oleksyszyn reaction. Organic & Biomolecular Chemistry2022 , 20, 116-120. [Link]

  • Kabachnik–Fields reaction | 205 Publications | 1608 Citations | Top Authors | Related Topics. SciSpace. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Keglevich, G. 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

  • Li, G. et al. Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry2022 , 4, 2689-2698. [Link]

  • Kabachnik–Fields reaction. Wikipedia. [Link]

  • Chen, Z. et al. One-Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. PMC2012 . [Link]

  • Keglevich, G.; Bálint, E. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate2012 . [Link]

  • Kalek, M. et al. Phospha-Mannich reactions of PH 3 and its analogs. ResearchGate2021 . [Link]

  • Rolland, L. et al. Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. Application to Subtle pH Gradients Determination in Dictyostelium discoideum Cells. PMC2021 . [Link]

  • Phospha-Mannich reactions of phosphonous acids RP(OH)2 and their derivatives. ResearchGate2024 . [Link]

  • Is methylamine a stronger base than ammonia?. Quora. [Link]

  • Aminomethylenephosphonic Acids Syntheses and Applications (A Review). OMICS International. [Link]

  • CHAPTER 21: AMINES. University of Calgary. [Link]

  • Which is the strongest base relative to ammonia?. Chemistry Stack Exchange. [Link]

  • Steric and Electronic Effects on Arylphosphonate. Amanote Research. [Link]

  • Mistry, N. et al. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed2025 . [Link]

  • Doorn, J. A. et al. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC2011 . [Link]

  • Sadu, V. S. et al. Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI2019 . [Link]

  • Deoxygenative Nucleophilic Phosphonation and Electrophilic Alkylation of Secondary Amides: A Facile Access to Quaternary α-Aminophosphonates. Organic Chemistry Portal. [Link]

  • Synthesis and Pesticidal Activities of Phosphonate Analogs of Amino Acids. Kyoto University Research Information Repository. [Link]

  • Nucleophilic Substitution, Addition, and Elimination Reactions. The Organic Chemistry of Medicinal Agents. [Link]

  • Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach. ResearchGate2004 . [Link]

  • Diethyl(benzamido(diisopropoxyphosphoryl)methyl) phosphonate. ResearchGate2016 . [Link]

  • The nucleophilic addition of the amine to the carbonyl is followed by a deprotonation, and then the elim- ination. Because amide. W. W. Norton & Company. [Link]

  • 1,2-Nucleophilic addition of 2-(picolyl)organoboranes to nitrile, aldehyde, ketone, and amide. ScienceDirect. [Link]

Sources

Spectroscopic Characterization of N-Substituted Aminophosphonates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Challenge

N-substituted


-aminophosphonates are phosphorus analogues of 

-amino acids where the planar carboxylic moiety is replaced by a tetrahedral phosphonic group. This structural modification—bioisosterism—imparts unique proteolytic stability and enzyme inhibitory properties, making them critical scaffolds in antibacterial, antiviral, and anticancer drug discovery.

However, characterizing these compounds presents unique challenges compared to their amino acid counterparts. The absence of a carbonyl carbon and the introduction of a phosphorus nucleus fundamentally alter the spectroscopic landscape. This guide provides a comparative technical analysis of the spectroscopic signatures of N-substituted aminophosphonates, supported by experimental protocols and data interpretation frameworks.

Comparative Spectroscopic Profiling

To validate the synthesis of an N-substituted aminophosphonate, one must distinguish it from starting materials (amines, phosphites) and structural analogues (amino acids).

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this characterization. The presence of the


P nucleus (

, 100% natural abundance) provides a diagnostic handle absent in amino acids.
Table 1: Comparative NMR Signatures (Amino Acid vs. Aminophosphonate)
Feature

-Amino Acid (Reference)
N-Substituted

-Aminophosphonate
Diagnostic Value

P Signal
None

20–30 ppm
(typically)
Definitive proof of P-C bond formation.

C Carbonyl

170–180 ppm (C=O)
Absent (unless in substituents)Confirms replacement of carboxyl group.

C

-Carbon
Singlet,

50–60 ppm
Doublet (

Hz)
Large coupling constant confirms direct P-C bond.

H

-Proton
Singlet/Multiplet (3.5–4.5 ppm)Doublet of Doublets (

Hz)
Coupling to P confirms

-position.
N-H Proton Broad SingletBroad Singlet (shift varies with H-bonding)Verifies secondary amine status.

Expert Insight: The scalar coupling constants are the critical validation metric. A


C NMR signal for the 

-carbon without a large P-C coupling (

150 Hz) suggests a phosphate ester impurity (P-O-C linkage) rather than the desired phosphonate (P-C linkage).
Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides immediate functional group confirmation.

  • The P=O[1] Stretch: A strong band at 1150–1250 cm

    
      is the hallmark of the phosphonate group. This replaces the C=O stretch (1700–1750 cm
    
    
    
    ) seen in amino acids.
  • The P-O-C Stretch: Strong absorptions at 1000–1060 cm

    
      confirm the presence of ester groups (e.g., diethyl ester).
    
  • The N-H Stretch: A band at 3200–3400 cm

    
      confirms the amine functionality.[2]
    
Mass Spectrometry (MS)

N-substituted aminophosphonates exhibit distinct fragmentation pathways under ESI and EI conditions.

  • Molecular Ion: [M+H]

    
     is typically prominent in ESI.
    
  • Primary Fragmentation: Cleavage of the P-C bond is a dominant pathway, often leading to the loss of the phosphite moiety and the formation of a stable iminium ion.

Visualization: Characterization Logic & Pathways

Workflow: From Crude to Validated Structure

The following diagram outlines the decision-making process during the characterization of a Kabachnik-Fields reaction product.

CharacterizationWorkflow Start Crude Reaction Mixture P31_Check 1. Run 31P NMR (Crude) Start->P31_Check Decision Signal at 20-30 ppm? P31_Check->Decision Impurity1 Signal ~0-10 ppm (Phosphate/Phosphite) Decision->Impurity1 No (Shielded) Impurity2 Signal >30 ppm (Oxidized Byproducts) Decision->Impurity2 No (Deshielded) Purification 2. Purification (Column Chromatography/Recrystallization) Decision->Purification Yes FullChar 3. Full Characterization Suite Purification->FullChar H1_NMR 1H NMR: Verify J(P-H) ~20Hz FullChar->H1_NMR C13_NMR 13C NMR: Verify J(P-C) ~150Hz FullChar->C13_NMR IR_Spec FT-IR: P=O @ 1200 cm-1 FullChar->IR_Spec Final Validated N-Substituted Aminophosphonate H1_NMR->Final C13_NMR->Final IR_Spec->Final

Figure 1: Strategic workflow for spectroscopic validation of aminophosphonates.

MS Fragmentation Pathway

Understanding fragmentation is crucial for confirming the N-substitution pattern.

MS_Fragmentation MolIon Molecular Ion [M+H]+ PC_Cleavage P-C Bond Cleavage MolIon->PC_Cleavage Iminium Iminium Ion (Base Peak) PC_Cleavage->Iminium Major Pathway Phosphite Neutral Phosphite Loss (HO-P(O)(OR)2) PC_Cleavage->Phosphite Neutral Loss

Figure 2: Primary ESI-MS fragmentation pathway involving phosphite elimination.

Experimental Protocols

Synthesis Context (Kabachnik-Fields Reaction)

Note: This protocol serves as the source for the characterization sample. Reaction: One-pot condensation of an amine (1.0 eq), aldehyde (1.0 eq), and dialkyl phosphite (1.0–1.2 eq).[3] Conditions: Solvent-free or in ethanol/toluene; often catalyzed by Lewis acids or simply refluxed.

Detailed Characterization Workflow

Step 1: Sample Preparation for NMR

  • Solvent: Use CDCl

    
     for lipophilic esters. Use D
    
    
    
    O or DMSO-
    
    
    for free phosphonic acids or polar derivatives.
  • Concentration: Prepare a ~10-15 mg/mL solution for

    
    H and 
    
    
    
    P; increase to ~30-50 mg/mL for
    
    
    C.
  • Internal Standard: TMS is standard for

    
    H/
    
    
    
    C. For
    
    
    P, 85% H
    
    
    PO
    
    
    is the external reference (0 ppm).

Step 2:


P NMR Acquisition (The "Quick Check") 
  • Parameter: Proton-decoupled

    
    P{1H} is recommended to simplify the spectrum to a singlet.
    
  • Expectation: A clean singlet between 20–30 ppm .

  • Troubleshooting: Multiple peaks indicate incomplete reaction (phosphite signal ~10 ppm) or oxidation byproducts.

Step 3:


H NMR Structural Confirmation 
  • Focus Region: 3.0–5.0 ppm.

  • Analysis: Locate the methine proton attached to the P-C-N center. It must appear as a doublet of doublets (dd) or a broad doublet due to coupling with phosphorus (

    
    ) and the N-H proton (if coupling is resolved).
    
  • Verification: D

    
    O shake can collapse the N-H coupling, simplifying the methine signal to a doublet (
    
    
    
    ).

Step 4: Chirality Assessment (Advanced) Since the


-carbon is chiral, enantiomeric purity is critical for biological assays.
  • Method: Add a Chiral Solvating Agent (CSA) such as (S)-1-(9-anthryl)-2,2,2-trifluoroethanol or N-Fmoc-L-amino acids directly to the NMR tube.

  • Observation: In

    
    P NMR, the singlet will split into two distinct signals (separation 
    
    
    
    ppb) if the sample is racemic.

References

  • Comparison of Fragmentation Pathways

    • Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry.[1][4] Rapid Communications in Mass Spectrometry. Link

  • Synthesis & Spectral Data

    • Synthesis, spectral characterization and antimicrobial evaluation of novel α-aminophosphonates.[3][5][6] Der Pharma Chemica. Link

  • Chiral Differentiation

    • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron: Asymmetry. Link

  • Biological Relevance

    • Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy. Link

  • General IR Interpretation

    • Spectrometric Identification of Organic Compounds.[2][7][8] LibreTexts. Link

Sources

Impurity Profiling of Commercial Diethyl [(methylamino)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Process Chemists and Analysts

Executive Summary

Diethyl [(methylamino)methyl]phosphonate (CAS 77225-68-4) is a critical building block in the synthesis of nucleotide viral reverse transcriptase inhibitors (NrtIs) and specialized agrochemicals. Its quality directly impacts the yield and safety profile of downstream APIs.

This guide compares the impurity profiles inherent to different commercial synthesis routes and evaluates the performance of three analytical methodologies: Gas Chromatography (GC-FID/MS) , Hydrophilic Interaction Liquid Chromatography (HILIC-MS) , and ³¹P Quantitative NMR (qNMR) .

The Impurity Landscape: Origin & Impact

Commercial supplies of this intermediate typically originate from two dominant synthetic pathways, each yielding a distinct "fingerprint" of impurities. Understanding these origins is the first step in effective profiling.

Comparative Impurity Sources
Impurity TypeOrigin (Mannich Route)Origin (Arbuzov Route)Criticality
Diethyl phosphite Unreacted starting materialN/AHigh (Competes in downstream coupling)
Bis(phosphonomethyl)amine Over-reaction (Double alkylation)N/AMedium (Reduces yield)
Monoethyl ester Hydrolysis (Storage/Moisture)HydrolysisHigh (Ionic; interferes with catalysis)
N-Methylated quaternary salt N/AOver-alkylationLow (Easily removed)
Formaldehyde aminals Side reactionN/AMedium (Reactive electrophiles)
Visualization: Impurity Formation Pathways

The

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl [(methylamino)methyl]phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling diethyl [(methylamino)methyl]phosphonate. Our focus is on providing procedural, step-by-step guidance that directly answers your operational questions, ensuring your safety and the integrity of your work.

Understanding the Hazard: A Prerequisite to Safety

This compound and related phosphonate compounds are known to be irritants.[1][2] The primary routes of exposure and associated hazards are:

  • Eye Contact: Can cause serious eye irritation.[3][4][5]

  • Skin Contact: May cause skin irritation upon contact.[3][4][5] Prolonged or repeated exposure can accentuate pre-existing dermatitis.[1]

  • Inhalation: Inhaling mists or vapors may cause respiratory tract irritation.[1][2][4][5] This is a more significant risk at elevated temperatures.[1]

  • Ingestion: While not a primary route of occupational exposure, swallowing the substance can result in nausea and vomiting.[1][3]

Given these hazards, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical component of your experimental protocol.

The Cornerstone of Protection: A Risk-Based PPE Selection Framework

The selection of PPE should not be a static, one-size-fits-all approach. Instead, it must be a dynamic process based on the specific task and the associated risk of exposure. The fundamental principle is to create a barrier between you and the chemical hazard. The level of this barrier should be proportional to the potential for contact. For instance, weighing a small, contained sample requires a different level of protection than transferring large volumes or running a reaction under heat.

This workflow diagram illustrates a logical process for selecting appropriate PPE based on the nature of your work with this compound.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Required PPE start Identify Task (e.g., Weighing, Solution Prep, Reaction) exposure_potential Assess Exposure Potential (Splash, Dust, Vapor) start->exposure_potential low_exposure Low Exposure Risk (e.g., handling sealed containers) exposure_potential->low_exposure Low moderate_exposure Moderate Exposure Risk (e.g., weighing, solution prep at RT) exposure_potential->moderate_exposure Moderate high_exposure High Exposure Risk (e.g., heating, large volumes, potential for aerosolization) exposure_potential->high_exposure High ppe_base Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields low_exposure->ppe_base moderate_exposure->ppe_base ppe_goggles Add: - Chemical Splash Goggles moderate_exposure->ppe_goggles high_exposure->ppe_base high_exposure->ppe_goggles ppe_face_shield Add: - Face Shield high_exposure->ppe_face_shield ppe_respirator Add: - Respirator (if ventilation is inadequate) high_exposure->ppe_respirator

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.